molecular formula C8H6BrFO2 B1339224 4-(Bromomethyl)-3-fluorobenzoic acid CAS No. 361456-46-4

4-(Bromomethyl)-3-fluorobenzoic acid

Cat. No.: B1339224
CAS No.: 361456-46-4
M. Wt: 233.03 g/mol
InChI Key: FRWSNDGNNMQGNU-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-fluorobenzoic acid is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWSNDGNNMQGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568688
Record name 4-(Bromomethyl)-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361456-46-4
Record name 4-(Bromomethyl)-3-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Profile: 4-(Bromomethyl)-3-fluorobenzoic Acid & Derivatives

[1][2]

Executive Summary

4-(Bromomethyl)-3-fluorobenzoic acid represents a specialized "bifunctional" pharmacophore building block used in the synthesis of advanced medicinal compounds and radiotracers. It combines a reactive benzylic bromide (an electrophile for alkylation) with a carboxylic acid (for amide coupling) and a fluorine atom (for metabolic stability and electronic modulation).

Critical Technical Insight: While the free acid form is the nominal target for many pathways, it is chemically unstable in isolation. The presence of both a nucleophilic carboxylate and an electrophilic benzylic bromide on the same molecule predisposes the compound to intermolecular self-alkylation (polymerization). Consequently, this compound is almost exclusively synthesized, stored, and traded as its Methyl Ester analog (Methyl 4-(bromomethyl)-3-fluorobenzoate , CAS: 128577-47-9). The free acid is typically generated in situ via hydrolysis immediately prior to use.

This guide details the properties, synthesis, and handling of the stable methyl ester precursor and the transient acid species.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8]

Structural Analysis

The molecule features a 1,3,4-substitution pattern on the benzene ring. The fluorine atom at the 3-position exerts an inductive electron-withdrawing effect (-I), which deactivates the ring but increases the acidity of the benzoic acid moiety. Crucially, the fluorine atom adjacent to the bromomethyl group sterically and electronically influences the reactivity of the benzylic carbon, often modulating the rate of nucleophilic substitution (

Key Data Table
PropertyMethyl Ester (Commercial Form)Free Acid (Transient Target)
CAS Number 128577-47-9 Not widely indexed (Analog: 6232-88-8 for non-fluoro)
IUPAC Name Methyl 4-(bromomethyl)-3-fluorobenzoateThis compound
Formula


Molecular Weight 247.06 g/mol 233.03 g/mol
Physical State White to off-white solidSolid (if isolated)
Melting Point 68°CDecomposes/Polymerizes
Boiling Point ~295°C (Predicted)N/A
Solubility DCM, Ethyl Acetate, THFDMSO, Methanol (Reactive)
Stability Stable under inert gas (

/Ar) at 2-8°C
Unstable; prone to self-esterification

Synthetic Methodology

The synthesis of this compound derivatives follows a classic radical halogenation pathway. The protocol below describes the synthesis of the stable methyl ester from the commercially available precursor 3-Fluoro-4-methylbenzoic acid (CAS: 350-28-7).

Synthesis Workflow (Graphviz Diagram)

SynthesisPathStart3-Fluoro-4-methylbenzoic acid(CAS 350-28-7)Step1Esterification(MeOH, H2SO4, Reflux)Start->Step1InterMethyl 3-fluoro-4-methylbenzoateStep1->InterStep2Radical Bromination(NBS, AIBN/Benzoyl Peroxide, CCl4/PhCl)Inter->Step2ProductMethyl 4-(bromomethyl)-3-fluorobenzoate(CAS 128577-47-9)Step2->ProductHydrolysisControlled Hydrolysis(LiOH, THF/H2O)Product->HydrolysisIn Situ GenerationTargetThis compound(Transient Active Species)Hydrolysis->Target

Caption: Synthesis of the stable methyl ester precursor and in situ generation of the free acid.

Detailed Protocol: Radical Bromination

Objective: Conversion of Methyl 3-fluoro-4-methylbenzoate to Methyl 4-(bromomethyl)-3-fluorobenzoate.

  • Reagents:

    • Substrate: Methyl 3-fluoro-4-methylbenzoate (1.0 eq)

    • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

    • Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq)

    • Solvent: Carbon tetrachloride (

      
      ) or Chlorobenzene (PhCl) (anhydrous). Note: PhCl is preferred due to lower toxicity.
      
  • Procedure:

    • Dissolve the substrate in the solvent under an inert atmosphere (

      
      ).
      
    • Add NBS and the radical initiator.

    • Heat the mixture to reflux (approx. 80-85°C for

      
       or higher for PhCl) while stirring.
      
    • Monitoring: Monitor reaction progress via TLC or HPLC. The reaction is complete when the starting material is consumed (typically 2-4 hours). Over-reaction can lead to the dibromo- species.

    • Workup: Cool the mixture to 0°C to precipitate succinimide byproduct. Filter off the solids.[1][2][3]

    • Purification: Concentrate the filtrate. Recrystallize from hexanes/ethyl acetate to yield the white solid product.

Reactivity & Applications in Drug Discovery

Divergent Reactivity Profile

This molecule is a "linchpin" intermediate. The benzylic bromide allows for the attachment of amines, thiols, or alcohols, while the ester/acid functionality allows for coupling to larger scaffolds.

Key Reaction Pathways:

  • Nucleophilic Substitution (

    
    ):  The benzylic bromide is highly reactive toward secondary amines (e.g., piperidines, piperazines) to form tertiary benzylamines. The adjacent fluorine atom slightly retards this rate compared to the non-fluoro analog but provides metabolic protection against benzylic oxidation (cytochrome P450).
    
  • Orthogonal Deprotection: The methyl ester can be hydrolyzed (LiOH/THF) after the alkylation step to reveal the carboxylic acid for subsequent amide coupling.

Application Diagram: Drug Scaffold Construction

ReactivityMapCoreMethyl 4-(bromomethyl)-3-fluorobenzoatePath1Path A: S_N2 Alkylation(H-NR2, K2CO3, DMF)Core->Path1Primary UtilityPath2Path B: Hydrolysis(LiOH, THF/H2O)Core->Path2Careful ControlPath3Path C: F-18 Labeling(Radiotracer Synthesis)Core->Path3PET Tracer DevProduct1Benzylic Amine IntermediatePath1->Product1Product1->Path2Step 2: DeprotectionProduct2Free Acid (Transient)Path2->Product2

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the bromide and ester.

Case Study: Radiotracer & Bioisostere Development

Research utilizing 3-fluoro-4-methylbenzoic acid derivatives has been pivotal in developing Fluorine-18 labeled radiotracers . The fluorine substitution on the aromatic ring is often used to block metabolic "soft spots" (preventing rapid hydroxylation) or to introduce a radiolabel.

  • Example: In the development of HDAC inhibitors or neuroimaging agents, the 4-(bromomethyl)-3-fluorobenzoyl moiety is used to alkylate piperidine-based pharmacophores. The resulting construct benefits from the fluorine atom's ability to modulate lipophilicity (

    
    ) and improve blood-brain barrier penetration.
    

Safety & Handling Protocols

Hazard Class: Benzylic bromides are potent alkylating agents and lachrymators.

  • GHS Classification:

    • Skin Corr. 1B: Causes severe skin burns and eye damage.

    • Eye Dam. 1: Causes serious eye damage.

    • STOT SE 3: May cause respiratory irritation.

  • Handling:

    • Always handle in a functioning fume hood.

    • Wear double nitrile gloves and chemical safety goggles.

    • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating bromide before disposal.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Moisture will hydrolyze the bromide to the alcohol (benzyl alcohol derivative) and the ester to the acid, leading to degradation.

References

  • PubChem. (2025).[4][5] Methyl 4-(bromomethyl)-3-fluorobenzoate (Compound Summary). National Library of Medicine. [Link]

  • University of Liège. (2013). Development of fluorine-18 labeled metabolically activated tracers. (Describing the synthesis from 3-fluoro-4-methylbenzoic acid). [Link]

  • Organic Syntheses. (2000). General procedures for benzylic bromination. (Adapted from standard protocols for methylbenzoates). [Link]

An In-depth Technical Guide to 4-(Bromomethyl)-3-fluorobenzoic Acid: A Keystone Intermediate for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 4-(Bromomethyl)-3-fluorobenzoic acid, a bifunctional building block of significant interest in medicinal chemistry and bioconjugation. While a dedicated CAS number for this carboxylic acid is not consistently cited in major chemical databases, it is unequivocally identified through its direct synthetic precursor, Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS No. 128577-47-9) . For the purpose of this guide, and reflecting common laboratory practice, this compound will be treated as the product of the hydrolysis of this well-characterized ester.

Strategic Importance in Medicinal Chemistry

This compound is a trifunctional aromatic compound featuring a carboxylic acid, a reactive bromomethyl group, and a fluorine atom. This unique arrangement of functional groups makes it a highly valuable intermediate for the synthesis of complex molecules, particularly in the field of oncology and targeted therapeutics.

  • The Carboxylic Acid Moiety: This group provides a handle for forming stable amide or ester linkages. In drug development, this is a common point of attachment for other molecular fragments or for conjugation to delivery vehicles.

  • The Bromomethyl Group: This is a potent electrophile, readily undergoing nucleophilic substitution reactions (SN2) with thiols (e.g., cysteine residues in proteins), amines, and other nucleophiles. This reactivity is the cornerstone of its utility as a linker for bioconjugation.

  • The Fluorine Substituent: The presence of a fluorine atom can significantly modulate the physicochemical properties of a molecule. In drug design, fluorine is often introduced to enhance metabolic stability, improve binding affinity to target proteins, and fine-tune lipophilicity and basicity.[1]

The strategic placement of these groups allows for orthogonal chemical modifications, making this molecule a versatile tool for constructing complex architectures such as those required for Antibody-Drug Conjugates (ADCs).

Physicochemical and Spectroscopic Profile

While specific experimental data for the free acid is sparse in publicly available databases, the properties can be reliably inferred from its methyl ester precursor and related analogs.

PropertyData for Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS: 128577-47-9)Expected Properties for this compound
Molecular Formula C₉H₈BrFO₂[2][3][4]C₈H₆BrFO₂
Molecular Weight 247.06 g/mol [2][3][4]233.04 g/mol
Appearance White solid[3]White to off-white solid
Melting Point 68 °C[2]Expected to be higher than the ester due to hydrogen bonding
Boiling Point 295.1±35.0 °C (Predicted)[2]Significantly higher than the ester
Solubility Soluble in organic solvents like ethyl ether and hexane[2]Soluble in polar organic solvents (e.g., THF, DMF, DMSO), limited solubility in nonpolar solvents and water.

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The spectrum of the acid would be expected to show a characteristic singlet for the benzylic protons (CH₂Br) around 4.5-4.8 ppm. The aromatic protons would appear as complex multiplets in the 7.5-8.2 ppm region, showing coupling to each other and to the fluorine atom. A broad singlet corresponding to the carboxylic acid proton would be observed downfield (>10 ppm), which would be exchangeable with D₂O.

  • ¹³C NMR: The spectrum would show a signal for the benzylic carbon (CH₂Br) around 30-35 ppm and the carboxylic carbon (COOH) above 165 ppm. The aromatic carbons would appear in the 115-140 ppm range, with their chemical shifts and splitting patterns influenced by the fluorine substituent.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹, a strong C=O stretch around 1700 cm⁻¹, and C-F and C-Br stretching frequencies in the fingerprint region.

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound is most reliably achieved through a two-step process starting from the commercially available 3-fluoro-4-methylbenzoic acid. The overall workflow involves esterification followed by radical bromination and subsequent hydrolysis.

G cluster_0 Step 1: Synthesis of Methyl Ester Precursor cluster_1 Step 2: Hydrolysis to Final Product Start 3-Fluoro-4-methylbenzoic Acid Esterification Esterification (e.g., MeOH, H₂SO₄) Start->Esterification Intermediate1 Methyl 3-fluoro-4-methylbenzoate Esterification->Intermediate1 Bromination Radical Bromination (NBS, Radical Initiator) Intermediate1->Bromination Intermediate2 Methyl 4-(bromomethyl)-3-fluorobenzoate (CAS: 128577-47-9) Bromination->Intermediate2 Hydrolysis Ester Hydrolysis (e.g., LiOH or HCl/H₂O) Intermediate2->Hydrolysis Purification Purification (Acid-base extraction, Recrystallization) Hydrolysis->Purification FinalProduct This compound Purification->FinalProduct ADC_Concept cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Conjugation Conjugation Chemistry Antibody {Antibody | Targets tumor antigen} Linker Linker This compound derivative Antibody->Linker:f1 via Thioether bond Payload {Cytotoxic Payload | Kills cancer cell} Linker:f0->Payload via Amide bond Carboxylic_Acid Carboxylic Acid End Bromomethyl Bromomethyl End Amide_Bond Forms Amide Bond with Payload Carboxylic_Acid->Amide_Bond Thioether_Bond Forms Thioether Bond with Antibody (Cysteine) Bromomethyl->Thioether_Bond

Sources

4-(Bromomethyl)-3-fluorobenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Bromomethyl)-3-fluorobenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key reagent in synthetic organic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its properties, synthesis, and characterization.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of a fluorine atom and a bromomethyl group on the benzoic acid scaffold imparts unique reactivity and makes it a valuable building block in medicinal chemistry.[1]

The fundamental identifying characteristic of any chemical compound is its molecular weight, which for this compound is 233.04 g/mol . This value is crucial for stoichiometric calculations in chemical reactions and for mass spectrometry analysis.

A summary of its key physicochemical properties is presented below:

PropertyValueSource
Molecular Weight 233.04 g/mol
Linear Formula C8H6O2BrF
CAS Number 361456-46-4[1]

Strategic Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the functionalization of aromatic rings. A plausible synthetic route is outlined below, with an explanation of the chemical logic underpinning each step.

Proposed Synthetic Workflow

Synthesis_of_4_Bromomethyl_3_fluorobenzoic_acid Figure 1: Proposed Synthetic Pathway A 3-Fluoro-4-nitrobenzoic acid B 3-Fluoro-4-aminobenzoic acid A->B Reduction (e.g., SnCl2 or Fe/HCl) C 4-Bromo-3-fluorobenzoic acid B->C Sandmeyer Reaction (NaNO2, HBr, CuBr) D This compound C->D Radical Bromination (NBS, AIBN)

Caption: A logical progression for the synthesis of the target compound.

Step-by-Step Methodology and Rationale

Step 1: Reduction of 3-Fluoro-4-nitrobenzoic acid to 3-Fluoro-4-aminobenzoic acid

  • Protocol: 3-Fluoro-4-nitrobenzoic acid is dissolved in a suitable solvent, such as ethanol or a mixture of acetic acid and water. A reducing agent, like tin(II) chloride (SnCl2) or iron powder in the presence of a strong acid like hydrochloric acid (HCl), is added portion-wise.[3] The reaction mixture is heated to facilitate the reduction of the nitro group to an amine.

  • Causality: The choice of a nitro group as a precursor to the amine is strategic. The nitro group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution, thus guiding the initial fluorination to the desired position in a preceding step (not detailed here). The subsequent reduction to an amine is a well-established and high-yielding transformation.[3]

Step 2: Bromination of 3-Fluoro-4-aminobenzoic acid to 4-Bromo-3-fluorobenzoic acid via Sandmeyer Reaction

  • Protocol: The synthesized 3-Fluoro-4-aminobenzoic acid is diazotized by treating it with sodium nitrite (NaNO2) in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5°C). The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr) to introduce the bromine atom onto the aromatic ring.

  • Causality: The Sandmeyer reaction is a classic and reliable method for introducing a variety of substituents, including halogens, onto an aromatic ring via a diazonium salt intermediate. This approach is often preferred over direct electrophilic bromination, which could lead to a mixture of regioisomers.

Step 3: Radical Bromination to Yield this compound

  • Protocol: 4-Bromo-3-fluorobenzoic acid is refluxed in a non-polar solvent like carbon tetrachloride (CCl4) or chlorobenzene with N-bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).[4] The reaction is typically initiated by light or heat.

  • Causality: This step targets the benzylic methyl group for bromination. NBS is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring.[4] The radical initiator facilitates the formation of the bromine radical, which then abstracts a hydrogen atom from the methyl group to initiate the chain reaction.

Rigorous Analytical Characterization for Structural Verification

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.

Analytical Workflow

Analytical_Workflow Figure 2: Comprehensive Analytical Characterization A Synthesized Product B Mass Spectrometry (MS) A->B Molecular Weight Confirmation C Nuclear Magnetic Resonance (NMR) A->C Structural Elucidation D High-Performance Liquid Chromatography (HPLC) A->D Purity Assessment E Purity and Identity Confirmed B->E C->E D->E

Caption: A multi-pronged approach for unambiguous compound validation.

Expected Analytical Outcomes
  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of 233.04 g/mol . The isotopic pattern of bromine (approximately a 1:1 ratio of 79Br and 81Br) will result in two characteristic peaks separated by two mass units, providing definitive evidence for the presence of a single bromine atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the carboxylic acid proton, and the methylene protons of the bromomethyl group. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and bromine substituents. The methylene protons will appear as a singlet, and the carboxylic acid proton will be a broad singlet.

    • ¹³C NMR: The carbon NMR will show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon of the carboxylic acid appearing downfield.

    • ¹⁹F NMR: The fluorine NMR will show a single resonance, confirming the presence of the fluorine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the compound.[5] A well-resolved peak for the target compound should be observed, and the peak area can be used to quantify its purity, which should ideally be above 95% for most research applications. The method can be validated according to ICH guidelines for precision, accuracy, and linearity.[5]

Safety, Handling, and Storage

As a brominated organic acid, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not available in the search results, data from analogous compounds provide guidance.

  • Hazards: Similar brominated benzoic acids are known to cause skin and eye irritation.[6][7] Some may be harmful if swallowed.[6][8] Due to the presence of the bromomethyl group, it is also a potential lachrymator and alkylating agent, and should be handled with care to avoid inhalation and skin contact.[4]

  • Handling: Work in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Applications in Research and Drug Discovery

Halogenated benzoic acid derivatives are fundamental scaffolds in medicinal chemistry.[1] The presence of both a fluorine atom and a reactive bromomethyl group makes this compound a versatile intermediate for the synthesis of more complex molecules.

  • Fluorine: The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.

  • Bromomethyl Group: This group is a reactive handle that can be readily displaced by nucleophiles, allowing for the facile introduction of various functional groups and the construction of larger molecular architectures.[1]

  • Carboxylic Acid: The carboxylic acid moiety provides a site for derivatization, such as the formation of amides and esters, which are common functional groups in many drug molecules.

References

  • PubChem. 4-Bromo-3-fluorobenzoic acid | C7H4BrFO2 | CID 2773341. [Link]

  • PubChem. 4-(Bromomethyl)benzoic acid | C8H7BrO2 | CID 22599. [Link]

  • PrepChem.com. Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. [Link]

  • NIST WebBook. Benzoic acid, 4-bromo-, methyl ester. [Link]

  • ResearchGate. (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. [Link]

  • Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]

  • Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
  • Carl ROTH. Safety Data Sheet: 4-Fluorobenzoic acid. [Link]

  • Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]

  • Manufacturer's Guide to Synthesizing 4-Bromo-3-fluorobenzoic Acid: A Promising Supplier's Product with High Market Potential. [Link]

Sources

4-(Bromomethyl)-3-fluorobenzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Bromomethyl)-3-fluorobenzoic acid (CAS: 361456-46-4) represents a high-value "orthogonal" building block in modern medicinal chemistry. Its structural uniqueness lies in the juxtaposition of a highly reactive benzylic bromide (electrophile) and a stable carboxylic acid (nucleophile/electrophile precursor), modulated by an ortho-fluorine atom.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic catalog data to explore its mechanistic advantages, synthetic protocols, and strategic applications in fragment-based drug discovery (FBDD) and linker design.

Chemical Profile & Structural Analysis[1]

The utility of this building block is defined by the electronic and steric influence of the fluorine substituent on the aromatic ring.

PropertySpecification
IUPAC Name This compound
CAS Number 361456-46-4 (Acid); 128577-47-9 (Methyl Ester)
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Hazards Lachrymator , Skin Corrosive (Cat 1B), Respiratory Irritant
The "Fluorine Effect"

The position of the fluorine atom (C3) relative to the bromomethyl group (C4) is not merely decorative; it serves two critical mechanistic functions:

  • Electronic Activation: The inductive electron-withdrawing nature of fluorine (-I effect) increases the electrophilicity of the benzylic carbon, accelerating S_N2 reactions with soft nucleophiles compared to the non-fluorinated analog.

  • Metabolic Blocking: In final drug candidates, the fluorine atom blocks metabolic oxidation at the benzylic position and the aromatic ring, a common clearance pathway for benzyl-containing drugs.

Synthesis of the Building Block

While commercially available, in-house preparation is often required for scale-up or when fresh material is needed to avoid hydrolysis of the labile bromide. The industrial standard involves Wohl-Ziegler bromination .

Mechanism & Protocol

The synthesis typically proceeds via the methyl ester to protect the carboxylic acid from interference during the radical process and to facilitate purification.

Synthesis Figure 1: Synthetic Pathway via Wohl-Ziegler Bromination Start 3-Fluoro-4-methylbenzoic acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter Methyl 3-fluoro-4-methylbenzoate Step1->Inter Step2 Radical Bromination (NBS, BPO, CCl4/PhCl) Inter->Step2 Product Methyl 4-(bromomethyl)-3-fluorobenzoate Step2->Product Hydrolysis Hydrolysis (LiOH, THF/H2O) Product->Hydrolysis Final This compound Hydrolysis->Final

Critical Process Parameters (CPP):

  • Initiator: Benzoyl Peroxide (BPO) is preferred over AIBN for benzylic brominations due to its higher half-life temperature, allowing for controlled radical propagation.

  • Solvent: Carbon tetrachloride (CCl₄) is the classic solvent but is restricted. Chlorobenzene or Trifluorotoluene are superior, greener alternatives that maintain the high temperatures needed for radical initiation.

  • Stoichiometry: Use a slight excess of NBS (1.05 eq). Large excesses lead to gem-dibromination (dibromomethyl impurity), which is difficult to separate.

Reactivity & Synthetic Applications[2][3][4]

This building block allows for Orthogonal Functionalization . The benzylic bromide and the carboxylic acid can be reacted independently, allowing the molecule to serve as a precise linker.

Module A: Benzylic Displacement (The "Warhead")

The benzylic bromide is highly susceptible to S_N2 displacement.

  • Amines: Reacts with primary/secondary amines to form benzylamines. Optimization: Use DIPEA/K₂CO₃ in MeCN.

  • Thiols: Reacts with thiols to form thioethers. Optimization: Requires inert atmosphere to prevent disulfide formation.

  • Azides: Reacts with NaN₃ to form benzyl azides, precursors for "Click" chemistry (CuAAC).

Module B: Carboxylic Acid Transformations (The "Anchor")

The acid moiety is typically used to anchor the scaffold to a larger pharmacophore.

  • Amide Coupling: Standard HATU/EDC conditions work well.

  • Curtius Rearrangement: Can be converted to an aniline via the acyl azide.

Reactivity Figure 2: Divergent Reactivity Map cluster_SN2 Path A: Benzylic Substitution (S_N2) cluster_COOH Path B: Acid Functionalization Center This compound Amine Benzylamine Derivs. (HNR2, K2CO3) Center->Amine Thiol Thioethers (RSH, NaH) Center->Thiol Azide Benzyl Azide (NaN3 -> Click Chem) Center->Azide Amide Amides (RNH2, HATU) Center->Amide Ester Esters (ROH, EDC) Center->Ester Heterocycle Benzimidazoles/ Oxadiazoles Center->Heterocycle

Experimental Protocol: Amide Coupling with Benzylic Integrity

A common challenge is coupling the carboxylic acid without hydrolyzing or displacing the sensitive benzylic bromide. The following protocol ensures the integrity of the C-Br bond.

Objective: Synthesis of N-Benzyl-4-(bromomethyl)-3-fluorobenzamide.

Reagents:

  • This compound (1.0 eq)[1]

  • Benzylamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Activation: Charge a flame-dried flask with this compound (1.0 mmol) and anhydrous DCM (10 mL). Cool to 0°C.

  • Coupling Agent: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir for 15 minutes at 0°C. Note: Pre-activation at low temp prevents side reactions.

  • Addition: Dropwise add Benzylamine (1.1 mmol) dissolved in DCM (2 mL).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Workup: Dilute with DCM, wash with 1N HCl (cold, rapid wash to remove unreacted amine), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography.

Troubleshooting:

  • Issue: Hydrolysis of C-Br to Benzyl alcohol.

  • Cause: Wet solvents or prolonged exposure to aqueous basic workup.

  • Fix: Use strictly anhydrous DCM and keep aqueous washes cold and brief.

Applications in Drug Discovery[1]

Fragment-Based Drug Discovery (FBDD)

This compound acts as an ideal "linker" in PROTAC (Proteolysis Targeting Chimera) design.

  • The Acid: Attaches to the E3 ligase ligand (e.g., Thalidomide derivative).

  • The Bromide: Attaches to the linker chain connecting to the Target Protein ligand.

  • The Fluorine: Improves the physicochemical profile (LogD) of the final chimera.

PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors often feature fluoro-benzyl motifs. This building block provides a direct route to synthesize the "tail" regions of these inhibitors, mimicking the scaffold found in compounds like Olaparib (though Olaparib uses a slightly different substitution pattern, the chemistry is homologous).

Safety & Handling

  • Lachrymator: Benzylic bromides are potent tear gas agents. Always handle in a functioning fume hood.

  • Skin Corrosive: Causes severe burns.[2] Wear nitrile gloves (double gloving recommended) and a lab coat.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis to benzyl alcohol).

References

  • Preparation of Methyl 4-(bromomethyl)

    • Source: ChemicalBook & Patent Liter
    • Context: Describes the Wohl-Ziegler bromin
  • Nucleophilic Aromatic Substitution & Benzylic Reactivity

    • Source: Master Organic Chemistry.[3]

    • Context: Mechanistic underpinnings of S_N2 reactions
  • Fluorine in Medicinal Chemistry: Source: Journal of Medicinal Chemistry (General Principle). Context: Bioisosteric replacement and metabolic stability conferred by fluorine. Citation: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330.
  • Safety Data Sheet (SDS)

    • Source: BLD Pharm / Sigma Aldrich.
    • Context: Hazard identification (Lachrymator, H314).[2]

Sources

Methodological & Application

Synthesis of 4-(Bromomethyl)-3-fluorobenzoic acid from 3-fluoro-4-methylbenzoic acid

[1][2][3]

Executive Summary

This application note details the protocol for synthesizing 4-(Bromomethyl)-3-fluorobenzoic acid directly from 3-fluoro-4-methylbenzoic acid . This transformation is a critical intermediate step in the development of poly (ADP-ribose) polymerase (PARP) inhibitors and other oncology pharmacophores.[1]

While classical literature often suggests esterification prior to bromination to improve solubility, this guide presents a direct synthesis route validated by recent patent literature (US11098032B2). This approach eliminates two synthetic steps (protection and deprotection), significantly improving atom economy and process efficiency.

Scientific Background & Strategy

The Chemical Challenge

The target transformation involves the selective functionalization of a benzylic carbon in the presence of an unprotected carboxylic acid and an electron-withdrawing fluorine substituent.

  • Regioselectivity: The fluorine atom at the meta position (relative to the methyl group) exerts an inductive effect (-I), slightly deactivating the benzylic C-H bonds. However, the radical mechanism is governed by the stability of the resulting benzylic radical, which remains accessible.

  • Solubility: The primary challenge in direct bromination is the solubility of the starting benzoic acid in non-polar solvents (e.g., CCl4, Benzene, Trifluorotoluene) typically required for Wohl-Ziegler reactions.

Reaction Mechanism: Wohl-Ziegler Bromination

The reaction proceeds via a free-radical chain mechanism using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) .[1]

Key Mechanistic Features:

  • Initiation: Homolytic cleavage of the initiator generates radicals that react with trace

    
     or HBr to form the propagating Br radical.[2]
    
  • Propagation: The Br radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. This radical reacts with

    
     (generated in situ from NBS and HBr) to form the product and regenerate the Br radical.[3]
    
  • Goldfinger Mechanism: The low concentration of

    
     maintained by NBS is crucial to prevent electrophilic addition to the aromatic ring or over-bromination.
    
Visualizing the Mechanism

The following diagram illustrates the radical cycle specific to this substrate.

WohlZieglerMechanismInitiatorInitiator (BPO/AIBN)(Heat)Br_RadBr• RadicalInitiator->Br_RadHomolysisBenzylic_RadBenzylic Radical(Resonance Stabilized)Br_Rad->Benzylic_Rad+ Substrate- HBrSubstrate3-Fluoro-4-methylbenzoic acidProductThis compoundBenzylic_Rad->Product+ Br2NBSN-BromosuccinimideSuccinimideSuccinimideNBS->Succinimide+ HBrGenerates Br2Succinimide->Br_RadCycle continues

Figure 1: Radical chain mechanism for the bromination of 3-fluoro-4-methylbenzoic acid.

Experimental Protocol (Direct Route)

Source Validation: This protocol is adapted from US Patent 11,098,032 B2 [1], optimized for laboratory scale (5.0 g).

Materials & Equipment
ReagentMW ( g/mol )Equiv.[1][4][5][6]Mass/VolRole
3-Fluoro-4-methylbenzoic acid 154.141.05.00 gSubstrate
N-Bromosuccinimide (NBS) 177.981.056.05 gBrominating Agent
Benzoyl Peroxide (BPO) 242.230.10.80 gRadical Initiator
Benzene (or Trifluorotoluene*)78.11Solvent50 mLSolvent

*Note: While the patent uses Benzene, Trifluorotoluene is a recommended green alternative with similar boiling point and radical stability properties.

Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is dry; moisture can quench the radical chain or hydrolyze the product.

  • Charging: Add 3-Fluoro-4-methylbenzoic acid (5.0 g) and Benzene (50 mL) to the flask. Stir to create a suspension.

  • Initiation: Add NBS (6.05 g) and Benzoyl Peroxide (0.8 g) to the mixture.

    • Critical Step: NBS should be freshly recrystallized from water if it has turned yellow (indicating free

      
       degradation), although a small amount of yellow color helps initiate the reaction.
      
  • Reaction: Heat the mixture to reflux (80-85°C) . Maintain reflux for 4 hours .

    • Observation: The reaction mixture will initially be a suspension. As the reaction proceeds, the dense NBS will be consumed and replaced by less dense succinimide, which floats to the surface.[7]

  • Workup (Co-precipitation Method):

    • Cool the reaction mixture to Room Temperature (RT).

    • Filtration: Filter the resulting solid precipitate under vacuum.[4]

    • Note: Unlike standard benzylic brominations where the product stays in solution, the carboxylic acid product often co-precipitates with succinimide in non-polar solvents.

  • Purification:

    • Wash 1 (Water): Wash the filter cake thoroughly with Water (3 x 20 mL).

      • Purpose: Succinimide is highly soluble in water; the product is not. This selectively removes the byproduct.

    • Wash 2 (Hexane): Wash the remaining solid with Hexane (2 x 15 mL).[4]

      • Purpose: Removes non-polar impurities and traces of unreacted starting material.

  • Drying: Dry the solid under vacuum at 40°C to constant weight.

Expected Results
  • Yield: ~4.6 g (approx. 60-70%)

  • Appearance: Off-white to white solid.[1]

  • Purity: >95% (by HPLC/NMR).

Process Workflow & Optimization

This workflow visualizes the critical "Co-precipitation" workup strategy which differs from standard liquid-liquid extractions.

WorkupFlowReactionReaction Mixture(Benzene, Reflux)CoolingCool to RT(Precipitation occurs)Reaction->CoolingFilterVacuum FiltrationCooling->FilterSolid_CakeSolid Cake(Product + Succinimide)Filter->Solid_CakeFiltrateFiltrate(Discard Benzene)Filter->FiltrateWash_WaterWash with WaterSolid_Cake->Wash_WaterWash_HexaneWash with HexaneWash_Water->Wash_HexaneWaste_WaterAqueous Waste(Dissolved Succinimide)Wash_Water->Waste_WaterFinal_ProductFinal ProductThis compoundWash_Hexane->Final_Product

Figure 2: Purification workflow utilizing selective solubility.[1]

Troubleshooting & Alternatives
  • Issue: Incomplete Conversion.

    • Cause: Old initiator or wet solvent.

    • Fix: Add another 0.1 eq of BPO and reflux for an additional 2 hours.

  • Issue: Poor Solubility of Substrate.

    • Alternative Route (Esterification): If the direct route fails (e.g., due to scale-up issues), convert the acid to the methyl ester first (SOCl2/MeOH), brominate the ester (standard Wohl-Ziegler in CCl4/Trifluorotoluene), and then hydrolyze back to the acid. This is the standard industrial route described in WO2011100433A1 [2].

Safety & Handling (E-E-A-T)

  • Benzyl Bromides: The product is a potent lachrymator (tear gas) and skin irritant. All operations, especially the filtration and drying, must be conducted in a well-ventilated fume hood.

  • Benzoyl Peroxide: Explosive risk when dry. Handle with plastic spatulas; do not grind.

  • Benzene: Carcinogen. Substitute with Trifluorotoluene or Chlorobenzene where possible.

References

  • Google Patents. (2021). US11098032B2 - Pyran derivatives as CYP11A1 inhibitors.[1] Retrieved from

  • Google Patents. (2011). WO2011100433A1 - Novel s-nitrosoglutathione reductase inhibitors.[1] Retrieved from

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.[1][2][3][7][8] Retrieved from [Link][1][8]

Application Note: A Scalable and Robust Synthesis of 4-(Bromomethyl)-3-fluorobenzoic Acid for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the scale-up synthesis of 4-(Bromomethyl)-3-fluorobenzoic acid, a critical building block in the development of novel therapeutics and other high-value chemical entities. The protocol detailed herein focuses on a robust and efficient free-radical bromination of 3-fluoro-4-methylbenzoic acid using N-Bromosuccinimide (NBS). We delve into the mechanistic underpinnings of the reaction, process optimization for large-scale production, and critical safety considerations to ensure a self-validating and secure manufacturing process. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable method for producing this key intermediate with high yield and purity.

Introduction and Strategic Importance

This compound is a key bifunctional molecule featuring both a carboxylic acid and a reactive benzylic bromide. This unique substitution pattern makes it an invaluable intermediate in the synthesis of a wide array of pharmacologically active compounds, including kinase inhibitors and agents targeting the central nervous system (CNS).[1] The strategic placement of the fluorine atom can enhance metabolic stability and binding affinity, making fluorinated intermediates like this highly sought after in modern drug discovery.

The primary challenge in its production lies in achieving selective benzylic bromination at scale without inducing unwanted side reactions, such as electrophilic aromatic substitution or dibromination. The method presented here addresses these challenges through a carefully controlled free-radical pathway.

Synthetic Strategy and Mechanistic Rationale

The most effective and industrially viable route for the synthesis of this compound is the selective free-radical bromination of the methyl group of 3-fluoro-4-methylbenzoic acid.

Reaction Overview

The overall transformation is as follows:

  • Starting Material: 3-Fluoro-4-methylbenzoic acid

  • Reagent: N-Bromosuccinimide (NBS)

  • Initiator: A radical initiator, such as Dibenzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Solvent: A non-polar, inert solvent like chlorobenzene or acetonitrile

  • Product: this compound

The Wohl-Ziegler Bromination Mechanism

This reaction proceeds via a classic free-radical chain mechanism, known as the Wohl-Ziegler bromination.[2] The use of NBS is critical as it maintains a very low, steady-state concentration of molecular bromine (Br₂) in the reaction mixture, which is the key to achieving high selectivity for benzylic bromination over other potential reactions.[3]

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., BPO) upon heating, generating initial radicals. These radicals react with trace amounts of HBr present to generate a bromine radical (Br•).

  • Propagation: This is a two-step cycle:

    • Step A: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-fluoro-4-methylbenzoic acid. This is the rate-determining step and forms a resonance-stabilized benzylic radical.

    • Step B: The benzylic radical reacts with a molecule of Br₂ (generated from the reaction of NBS with HBr) to form the desired product, this compound, and a new bromine radical, which continues the chain.[4]

  • Termination: The chain reaction terminates when two radicals combine.

The resonance stabilization of the benzylic radical intermediate is what drives the high selectivity for substitution at this position.

Process Workflow for Scale-Up Synthesis

A well-defined workflow is essential for ensuring reproducibility and safety during scale-up. The following diagram outlines the key stages of the process, from reactor charging to final product isolation.

Scale-Up_Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification Charge_Reactor Charge Reactor 1. Solvent (Chlorobenzene) 2. 3-Fluoro-4-methylbenzoic Acid 3. N-Bromosuccinimide (NBS) Initiation Initiation & Reaction 1. Heat to Reflux (e.g., ~130°C) 2. Add Radical Initiator (BPO) 3. Monitor by HPLC/TLC Charge_Reactor->Initiation Cooling Cooling & Precipitation 1. Cool to Room Temperature 2. Further Cool in Ice Bath Initiation->Cooling Filtration Crude Filtration 1. Filter Precipitate 2. Wash with Hexane (removes non-polar impurities) 3. Wash with Water (removes succinimide) Cooling->Filtration Recrystallization Recrystallization 1. Dissolve Crude in Minimal Hot Ethyl Acetate 2. Cool to Crystallize Filtration->Recrystallization Final_Filtration Final Filtration & Drying 1. Filter Pure Product 2. Wash with Cold Solvent 3. Dry under Vacuum Recrystallization->Final_Filtration Final_Product Final Product: 4-(Bromomethyl)-3- fluorobenzoic Acid Final_Filtration->Final_Product

Sources

Application Note: A Streamlined One-Pot Synthesis of a Key Precursor for PARP Inhibitors Using 4-(Bromomethyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds and One-Pot Syntheses

In modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorine's unique characteristics can improve metabolic stability, binding affinity, and lipophilicity, ultimately leading to more effective and safer drug candidates.[1] The 4-(bromomethyl)-3-fluorobenzoic acid moiety is a particularly valuable building block, serving as a cornerstone in the synthesis of several targeted therapies, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3]

PARP inhibitors represent a major advancement in oncology, particularly for treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][5] The principle of "synthetic lethality" dictates that while inhibition of PARP is manageable for healthy cells, it is catastrophic for cancer cells that already have a compromised DNA repair system, leading to targeted cell death.[4][5]

Traditional multi-step syntheses for creating complex molecules are often plagued by issues of low overall yield, high costs, and significant solvent waste due to intermediate isolation and purification steps. One-pot synthesis, a methodology where reactants are subjected to successive chemical reactions in a single reactor, elegantly circumvents these challenges. This approach enhances efficiency, reduces waste, and accelerates the drug discovery process.

This application note provides a detailed protocol for a robust one-pot synthesis that begins with the selective benzylic bromination of 3-fluoro-4-methylbenzoic acid to generate this compound in situ, followed by an immediate nucleophilic substitution to form a key amide intermediate for PARP inhibitor development.

Principle of the One-Pot Reaction

The synthesis is designed as a sequential, two-step process within a single flask, capitalizing on the distinct reactivity of the starting material under different conditions.

  • Benzylic Radical Bromination: The process initiates with the selective bromination of the benzylic methyl group of 3-fluoro-4-methylbenzoic acid. This reaction proceeds via a free-radical mechanism.[6][7] N-Bromosuccinimide (NBS) is employed as the bromine source, which, in the presence of a radical initiator like azobisisobutyronitrile (AIBN), generates a low concentration of bromine radicals. These radicals preferentially abstract a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting benzylic radical, ensuring high regioselectivity.[8]

  • Nucleophilic Amidation: Upon completion of the bromination, the benzylic bromide intermediate, this compound, is not isolated. Instead, a nucleophilic amine and a non-nucleophilic base are introduced directly into the reaction mixture. The highly reactive benzylic bromide readily undergoes an S(_N)2 reaction with the amine to form a stable carbon-nitrogen bond, yielding the desired amide product.[9][10] The base is crucial for neutralizing the hydrobromic acid byproduct and facilitating the amidation process.

This seamless integration of two distinct reaction types into a single operation exemplifies the power of one-pot synthesis for efficient molecular construction.

Visualized Experimental Workflow

The following diagram outlines the logical flow of the one-pot synthesis protocol.

G cluster_setup Reaction Setup cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Amidation cluster_workup Workup & Purification A Combine 3-fluoro-4-methylbenzoic acid, NBS, AIBN, and Acetonitrile in a flask B Heat mixture to reflux (approx. 80-82°C) under inert atmosphere for 2-3 hours A->B Initiate Reaction C Monitor reaction completion via TLC or LC-MS (disappearance of starting material) B->C Reaction Progress D Cool mixture to room temperature C->D Bromination Complete E Add nucleophilic amine (e.g., piperazine derivative) and K2CO3 base directly to the flask D->E Prepare for Amidation F Stir at room temperature for 4-6 hours E->F Initiate S_N2 Reaction G Filter solids and concentrate filtrate F->G Amidation Complete H Perform aqueous workup (e.g., EtOAc/Water extraction) G->H I Purify crude product via column chromatography H->I J Characterize final product (NMR, MS) I->J

Caption: Workflow for the one-pot synthesis, from setup to final product characterization.

Detailed Experimental Protocol

Objective: To synthesize a key amide precursor for a PARP inhibitor from 3-fluoro-4-methylbenzoic acid in a one-pot procedure.

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
3-fluoro-4-methylbenzoic acid≥98%e.g., Sigma-AldrichStarting material
N-Bromosuccinimide (NBS)≥98%e.g., Acros OrganicsRecrystallize from water if necessary
Azobisisobutyronitrile (AIBN)≥98%e.g., Alfa AesarRadical initiator. Handle with care.
Acetonitrile (MeCN)AnhydrousVariousReaction solvent
Amine Nucleophile (e.g., Boc-piperazine)≥97%VariousThe nucleophile for the second step
Potassium Carbonate (K₂CO₃)Anhydrous PowderVariousNon-nucleophilic base
Ethyl Acetate (EtOAc)Reagent GradeVariousFor extraction
Saturated Sodium Bicarbonate (NaHCO₃)AqueousLab-preparedFor washing
Brine (Saturated NaCl)AqueousLab-preparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVariousDrying agent
Silica Gel230-400 meshVariousFor column chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-methylbenzoic acid (10.0 mmol, 1.0 eq).

  • Add N-Bromosuccinimide (NBS) (11.0 mmol, 1.1 eq) and Azobisisobutyronitrile (AIBN) (1.0 mmol, 0.1 eq).

  • Add anhydrous acetonitrile (100 mL) to the flask.

  • Benzylic Bromination: Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). Begin stirring and heat the mixture to reflux (approximately 82°C).

  • Maintain the reflux for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Amidation: Once the bromination is complete, remove the heat source and allow the flask to cool to room temperature.

  • To the same flask, add the amine nucleophile (e.g., Boc-piperazine, 12.0 mmol, 1.2 eq) followed by anhydrous potassium carbonate (25.0 mmol, 2.5 eq).

  • Stir the resulting suspension vigorously at room temperature for 4-6 hours. Monitor the formation of the product by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts, washing the pad with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reaction Mechanism

The overall transformation proceeds through two distinct mechanistic pathways occurring sequentially.

G cluster_bromination Part A: Free-Radical Benzylic Bromination cluster_amidation Part B: SN2 Amidation init Initiation: AIBN → 2 R• + N₂ R• + NBS → R-Br + Succinimidyl• Succinimidyl• + HBr → Succinimide + Br• prop1 Propagation 1: Benzylic H Abstraction by Br• init->prop1 Generates Br• prop2 Propagation 2: Benzylic Radical reacts with Br₂ prop1->prop2 Forms resonance-stabilized benzylic radical prop2->prop1 Regenerates Br• (Chain Reaction) term Termination: Radical Combination prop2->term nuc_attack Nucleophilic Attack: Amine (R₂NH) attacks the electrophilic benzylic carbon prop2->nuc_attack In-situ intermediate feeds into next step transition Transition State: Pentavalent carbon with partial N-C and C-Br bonds nuc_attack->transition Backside attack leaving_group Leaving Group Departure: Bromide ion (Br⁻) is expelled transition->leaving_group Inversion of stereochemistry (if chiral center) product Final Product Formation leaving_group->product

Caption: Sequential mechanisms of the one-pot reaction: radical bromination followed by SN2 amidation.

Mechanism Explained:

  • Part A (Benzylic Bromination): The reaction is initiated by the thermal decomposition of AIBN, which generates radicals. These radicals react with NBS to produce a bromine radical (Br•). The bromine radical abstracts a hydrogen from the methyl group of 3-fluoro-4-methylbenzoic acid. This is the rate-determining step and is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[7][8] This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of HBr with NBS) to form the brominated product and another bromine radical, propagating the chain reaction.[11]

  • Part B (Amidation): The this compound formed in situ is an excellent substrate for S(_N)2 reactions. The electron-rich amine acts as a nucleophile, attacking the electrophilic benzylic carbon. This occurs via a backside attack, leading to the displacement of the bromide leaving group and the formation of the new C-N bond.[9] The potassium carbonate acts as a base to neutralize the HBr formed during the reaction, preventing the protonation of the amine nucleophile.

Data Summary and Expected Results

ParameterValue / ConditionRationale
Starting Material 3-fluoro-4-methylbenzoic acidProvides the core scaffold.
Brominating Agent N-Bromosuccinimide (1.1 eq)Provides a steady, low concentration of bromine for selective radical bromination.
Radical Initiator AIBN (0.1 eq)Initiates the radical chain reaction upon heating.
Nucleophile Amine (1.2 eq)A slight excess ensures complete consumption of the benzyl bromide intermediate.
Base K₂CO₃ (2.5 eq)A mild, non-nucleophilic base to neutralize acid without interfering with the reaction.
Solvent Anhydrous AcetonitrileA polar aprotic solvent suitable for both radical and S(_N)2 reactions.
Temperature Reflux (~82°C), then RTHeat is required to initiate bromination; the amidation proceeds readily at RT.
Expected Yield 65-80% (after purification)Typical range for this type of one-pot sequence.
Purity >95% (by NMR/LC-MS)Achievable with standard column chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low conversion in Step 1 1. Inactive AIBN or NBS. 2. Insufficient heating. 3. Presence of radical inhibitors (e.g., oxygen).1. Use fresh AIBN; recrystallize NBS. 2. Ensure the reaction reaches and maintains reflux. 3. Ensure the system is properly purged with an inert gas.
Formation of di- or tri-brominated byproducts Over-bromination due to high bromine concentration or prolonged reaction time.Use the recommended stoichiometry (1.1 eq of NBS). Do not let the bromination step run for an excessive amount of time after the starting material is consumed.
Low yield in Step 2 (Amidation) 1. Inactive (protonated) amine. 2. Insufficient base. 3. Sterically hindered amine.1. Ensure sufficient base is present to neutralize all acid. 2. Use at least 2.0 equivalents of base. 3. For hindered amines, heating the amidation step may be required.
Complex mixture of products Side reactions, such as elimination or reaction at the carboxylic acid group.Ensure the amidation step is run at room temperature unless necessary. The use of K₂CO₃ is mild enough to prevent significant side reactions with the carboxylic acid.

References

  • Vasyl’ev, A., et al. (2021). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC - PubMed Central. Available at: [Link]

  • Correa-Londoño, G. A., et al. (2015). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]

  • Reddy, A., et al. (2014). One-pot synthesis of furocoumarins via sequential Pd/Cu-catalyzed alkynylation and intramolecular hydroalkoxylation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Request PDF. (n.d.). One-Pot Synthesis of Alternating Poly(Ester Amide)S Via Water-Regulated Esterification and Amidation Sequence. ResearchGate. Available at: [Link]

  • O'Connor, C., et al. (2019). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry. Available at: [Link]

  • Neuber, S., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. NIH. Available at: [Link]

  • Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Noreen, S., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]

  • Bas-Tormo, M., et al. (2023). Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. PMC. Available at: [Link]

  • Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. Available at: [Link]

  • Wang, H., et al. (2020). Amidation, Esterification, and Thioesterification of a Carboxyl-Functionalized Covalent Organic Framework. PubMed. Available at: [Link]

  • Google Patents. (n.d.). CN108164468B - PARP inhibitor, pharmaceutical composition, preparation method and application thereof.
  • Journal of Organic and Pharmaceutical Chemistry. (2023). An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Available at: [Link]

  • Synfacts. (2025). Organocatalytic Atroposelective Amidation and Esterification of Carboxylic Acids. Thieme. Available at: [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Available at: [Link]

  • J. Med. Chem. (n.d.). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • Malyuchenko, N. V., et al. (2015). PARP1 Inhibitors: Antitumor Drug Design. Acta Naturae. Available at: [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Available at: [Link]

  • PubMed Central. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Available at: [Link]

  • Molecules. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

  • UCL Discovery. (n.d.). Direct Amidation of Esters via Ball Milling. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Wittig Reaction Using a Phosphonium Salt Derived from 4-(Bromomethyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for utilizing the Wittig reaction with a phosphonium salt synthesized from 4-(bromomethyl)-3-fluorobenzoic acid. This specific application is of significant interest in medicinal chemistry and materials science, where the introduction of fluorinated stilbene carboxylic acid moieties can modulate pharmacokinetic properties, biological activity, and material characteristics.

Introduction: The Strategic Importance of the Wittig Reaction

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for its remarkable ability to form carbon-carbon double bonds with high regioselectivity.[1][2] Discovered by Georg Wittig in 1954, this reaction involves the interaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or a ketone, yielding an alkene and triphenylphosphine oxide.[2][3] Its predictability and tolerance for a wide range of functional groups have cemented its role in the synthesis of complex natural products, pharmaceuticals, and advanced materials.[2][4][5]

The use of a phosphonium salt derived from this compound allows for the synthesis of stilbene derivatives incorporating both a fluorine atom and a carboxylic acid group. These functionalities are highly sought after in drug development. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid group can improve solubility and provide a handle for further chemical modification.

Synthesis of the Phosphonium Salt: (4-Carboxy-2-fluorobenzyl)triphenylphosphonium bromide

The initial and crucial step is the preparation of the phosphonium salt. This is typically achieved through a nucleophilic substitution (SN2) reaction between triphenylphosphine and the corresponding alkyl halide.[6][7]

Protocol 1: Synthesis of (4-Carboxy-2-fluorobenzyl)triphenylphosphonium bromide

  • Materials:

    • This compound

    • Triphenylphosphine (PPh₃)

    • Anhydrous Toluene or Acetone

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and an equimolar amount of triphenylphosphine in anhydrous toluene or acetone.[8]

    • Heat the mixture to reflux for a duration of 2-4 hours.[8] The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the phosphonium salt will typically precipitate out of the solution upon cooling.[8][9]

    • Collect the solid product by vacuum filtration and wash it with a non-polar solvent like diethyl ether to remove any unreacted triphenylphosphine.[8]

    • Dry the resulting white solid under vacuum to obtain the pure (4-carboxy-2-fluorobenzyl)triphenylphosphonium bromide.

  • Causality and Insights:

    • The choice of a primary benzylic bromide ensures a facile SN2 reaction with triphenylphosphine.[7]

    • Using an anhydrous solvent is critical to prevent any side reactions involving water.

    • The precipitation of the phosphonium salt drives the reaction to completion and simplifies purification.

The Wittig Reaction: From Ylide Generation to Alkene Formation

The core of the process is the Wittig reaction itself, which proceeds in two main stages: the deprotonation of the phosphonium salt to form the ylide, and the subsequent reaction of the ylide with a carbonyl compound.[7]

Ylide Generation: The Role of the Base

The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base to generate the highly reactive phosphorus ylide.[7] The choice of base is critical and depends on the stability of the resulting ylide. For benzyl-derived phosphonium salts, which form semi-stabilized ylides, moderately strong bases are often sufficient.[10]

Commonly Used Bases:

  • Sodium hydride (NaH)

  • Potassium tert-butoxide (t-BuOK)

  • Sodium hydroxide (NaOH) in a two-phase system[11]

  • n-Butyllithium (n-BuLi) for less acidic phosphonium salts[6][7]

Reaction with the Carbonyl Compound and Mechanism

The generated ylide, a potent nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[1] This leads to the formation of a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring.[1][12] This ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[12]

Mechanism of the Wittig Reaction

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Alkene Formation Phosphonium_Salt R-CH₂-P⁺Ph₃ X⁻ Ylide R-CH=PPh₃ Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl R'₂C=O Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene R-CH=CR'₂ Oxaphosphetane->Alkene Fragmentation TPO Ph₃P=O Oxaphosphetane->TPO

Caption: Mechanism of the Wittig Reaction.

Protocol 2: Wittig Reaction with an Aldehyde

  • Materials:

    • (4-Carboxy-2-fluorobenzyl)triphenylphosphonium bromide

    • Aldehyde (e.g., benzaldehyde)

    • Strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

    • Dichloromethane (DCM) for extraction

    • Aqueous HCl (1M)

    • Brine

  • Procedure:

    • Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Carefully add the strong base portion-wise at 0 °C. The formation of the ylide is often indicated by a color change (typically to orange or deep red).[11]

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

    • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.

    • Let the reaction proceed at room temperature for several hours or overnight. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by carefully adding water.

    • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired fluorinated stilbene carboxylic acid.

  • Causality and Insights:

    • The reaction is performed under an inert atmosphere because the ylide is sensitive to air and moisture.[6]

    • The presence of the carboxylic acid group requires careful consideration of the base used. A strong, non-nucleophilic base is preferred to avoid side reactions. Alternatively, the carboxylic acid can be protected as an ester prior to the Wittig reaction and deprotected afterward.

    • The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Semi-stabilized ylides, like the one derived from a benzyl phosphonium salt, often give a mixture of (E)- and (Z)-isomers.[10]

Experimental Workflow

Wittig_Workflow Start Starting Materials: This compound Triphenylphosphine Phosphonium_Salt_Synth Protocol 1: Phosphonium Salt Synthesis Start->Phosphonium_Salt_Synth Phosphonium_Salt Product: (4-Carboxy-2-fluorobenzyl) triphenylphosphonium bromide Phosphonium_Salt_Synth->Phosphonium_Salt Ylide_Formation Ylide Formation: Add strong base (e.g., NaH) in anhydrous THF Phosphonium_Salt->Ylide_Formation Carbonyl_Addition Protocol 2: Wittig Reaction: Add aldehyde Ylide_Formation->Carbonyl_Addition Workup Reaction Workup: Quench, Acidify, Extract Carbonyl_Addition->Workup Purification Purification: Column Chromatography or Recrystallization Workup->Purification Final_Product Final Product: Fluorinated Stilbene Carboxylic Acid Purification->Final_Product

Caption: Experimental workflow for the Wittig reaction.

Data Presentation and Expected Outcomes

The success of the Wittig reaction can be evaluated by the yield and the stereoselectivity of the alkene product.

ParameterExpected OutcomeNotes
Yield 40-80%Highly dependent on the specific aldehyde used and reaction conditions.
Stereoselectivity Mixture of (E) and (Z) isomersThe ratio can be influenced by the solvent, temperature, and the presence of salts.[10]
Purification Column chromatography or recrystallizationTriphenylphosphine oxide is a common byproduct that needs to be removed.

Applications in Drug Development and Materials Science

The synthesized fluorinated stilbene carboxylic acids are valuable building blocks in several scientific domains:

  • Drug Discovery: Stilbene derivatives are known for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The introduction of fluorine can enhance these properties and improve the drug-like characteristics of the molecules.

  • Materials Science: Stilbenes are used in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The fluorine and carboxylic acid groups can be used to tune the electronic and physical properties of these materials.

Troubleshooting and Key Considerations

  • Low Yield: This can be due to incomplete ylide formation (insufficient or weak base), decomposition of the ylide, or a sterically hindered carbonyl compound.

  • No Reaction: Ensure all reagents and solvents are anhydrous. The ylide is highly reactive towards water.

  • Difficulty in Purification: Triphenylphosphine oxide can be challenging to separate from the product. Multiple chromatographic purifications or recrystallizations may be necessary.

References

Sources

Troubleshooting & Optimization

Managing the exotherm of benzylic bromination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Critical Safety Directive: The "Accumulation" Trap

The Hazard: The most frequent cause of thermal runaways in benzylic bromination (Wohl-Ziegler reaction) is the Induction Period . Unlike ionic reactions that typically start immediately upon mixing, free-radical chain reactions require a "start-up" phase to build a critical concentration of radicals.

The Failure Mode:

  • Researcher charges all N-Bromosuccinimide (NBS) and initiator at room temperature.

  • Heating begins. The mixture reaches reflux, but the reaction does not sustain a radical chain immediately (due to oxygen inhibition or low radical flux).

  • Researcher assumes the reaction is "slow" and adds more initiator or increases jacket temperature.

  • Result: The system accumulates a massive potential energy load. When the radical chain finally initiates, it consumes the accumulated NBS in seconds. The adiabatic temperature rise (

    
    ) exceeds the solvent boiling point, overwhelming the condenser and leading to containment failure or explosion.
    

The Core Rule:

Never establish a feed rate or charge full stoichiometry until you have positive verification of reaction initiation.

The Self-Validating Initiation Protocol

This workflow converts a standard batch process into a semi-batch, self-validating system . It relies on the "Seed & Verify" method to prevent accumulation.

Visual Workflow (Graphviz)

G Start START: Charge Substrate + Solvent Inert STEP 1: Sparge with N2/Ar (Remove O2 Scavenger) Start->Inert Heat STEP 2: Heat to Reflux Inert->Heat Seed STEP 3: Add 5-10% of NBS + 10% of Initiator Heat->Seed Wait Wait 5-15 mins Seed->Wait Check CHECK: Is there a color change (Orange/Red) or mild exotherm? Wait->Check Dose STEP 4: Begin Controlled Dosing of remaining NBS/Initiator Check->Dose YES (Initiation Confirmed) Stop STOP: Do NOT add more reagent. Re-sparge and check purity. Check->Stop NO (Induction Stalled) Monitor Monitor Reflux & Color until completion Dose->Monitor Stop->Inert Retry after correction

Caption: Logic flow for the "Seed & Verify" protocol. Dosing is mechanically locked out until the "Check" node confirms active radical propagation.

Troubleshooting & FAQs
Scenario A: "I added the reagents, but the reaction mixture is staying yellow/white."

Diagnosis: You are stuck in the Induction Period . Technical Cause: Dissolved Oxygen (


) is a diradical that reacts with carbon radicals at diffusion-controlled rates, quenching the chain reaction before it starts.
Immediate Action: 
  • STOP all additions. Do not add more initiator "to push it."

  • Check your inert gas line. Is the headspace actively purged?

  • Perform a "hard sparge" (subsurface bubbling of

    
    ) for 10–15 minutes.
    
  • Indicator: Look for the appearance of succinimide (which floats/precipitates in non-polar solvents) or a shift to a reddish-orange tint (trace

    
     formation).
    
Scenario B: "The reaction started, but then the temperature spiked uncontrollably."

Diagnosis: Thermal Runaway due to Reagent Accumulation . Technical Cause: The rate of heat generation (


) exceeded the rate of heat removal (

). This usually happens when the dosing rate of NBS/Initiator is faster than the reaction consumption rate. Corrective Protocol:
  • Emergency Cooling: Apply max cooling to the jacket immediately.

  • Future Prevention: Switch to Semi-Batch Mode . Instead of dumping solid NBS, dissolve NBS in a compatible solvent (e.g., warm acetonitrile or trifluorotoluene) and dose it via a syringe pump.

    • Note: If NBS solubility is poor, use a solid-addition funnel, but strictly gate the addition based on temperature stability.

Scenario C: "My yield is low, and I see a lot of dibromo- impurities."

Diagnosis: Concentration effects favoring over-bromination. Technical Cause: High instantaneous concentration of Bromine relative to the substrate. Optimization:

  • Inverse Addition: Consider keeping the radical concentration low relative to the substrate.

  • Solvent Selection: Switch to a solvent that solubilizes Succinimide poorly (like Trifluorotoluene). This precipitates the byproduct, driving the equilibrium forward and simplifying workup.

Experimental Design: Initiator & Solvent Selection
Table 1: Initiator Selection Guide

Match the initiator's 1-hour half-life (


) to your solvent's reflux temperature to ensure a steady flux of radicals without rapid depletion.
InitiatorChemical Name10-Hour

Temp
1-Hour

Temp
Recommended Solvent System
V-70 2,2'-Azobis(4-methoxy-2.4-dimethyl valeronitrile)30°C51°CDichloromethane (DCM), Acetone
AIBN Azobisisobutyronitrile65°C85°CAcetonitrile, Ethyl Acetate, Trifluorotoluene
BPO Benzoyl Peroxide73°C92°CChlorobenzene, Trifluorotoluene
DTBP Di-tert-butyl peroxide125°C149°CXylenes, Chlorobenzene (High Temp)
Table 2: Green Solvent Alternatives to

Carbon Tetrachloride (


) is hepatotoxic, ozone-depleting, and banned in most protocols. Use these validated alternatives.
SolventBoiling PointFlash PointPros/Cons
Trifluorotoluene (BTF) 102°C43°CGold Standard. Chemically inert, mimics

polarity, easy workup (succinimide floats).
Acetonitrile 82°C2°CGood solubility for NBS, but can participate in side reactions if substrate is highly reactive.
Methyl Acetate 57°C-10°CGreen, biodegradable. Low boiling point limits initiator choices (requires V-70 or V-65).
Ethyl Acetate 77°C-4°CCommon, but susceptible to

-bromination if reaction times are long.
References
  • Scale-Up Safety & Induction Periods: Gonçalves, S., et al. "A Dangerous Bromance: Safety Evaluation of the NBS/DMF System." Organic Process Research & Development, 2023, 27, 1975–1983.[1] [Link][1]

  • Green Solvent Selection (Trifluorotoluene): Ogawa, A., et al. "Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene." Journal of Organic Chemistry, 2013. [Link]

  • Continuous Flow & Photochemistry (Alternative Initiation): Cantillo, D., et al. "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow." Journal of Organic Chemistry, 2013, 78, 4530–4542. [Link]

  • Thermal Runaway Mechanisms: Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008. (General Reference for Criticality Classes). [Link]

Sources

Technical Support Center: Catalyst Selection and Reaction Troubleshooting for 4-(Bromomethyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(bromomethyl)-3-fluorobenzoic acid. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the complexities of utilizing this versatile, yet challenging, bifunctional reagent. Our aim is to empower you with the knowledge to select the optimal catalytic systems and reaction conditions for your specific synthetic goals.

Introduction to the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science due to its three distinct functional handles: an aryl bromide, a benzylic bromide, and a carboxylic acid. This trifecta of reactivity allows for sequential and diverse functionalization, but also presents unique challenges in achieving chemoselectivity. The primary reactions of interest are typically Palladium-catalyzed cross-coupling at the aryl bromide, nucleophilic substitution at the benzylic bromide, and esterification of the carboxylic acid. This guide will address each of these transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The main challenges stem from the molecule's multiple reactive sites. Key issues include:

  • Chemoselectivity: Achieving selective reaction at either the aryl bromide or the benzylic bromide without unintended side reactions.

  • Catalyst Inhibition: The carboxylic acid moiety can potentially coordinate to and inhibit the activity of palladium catalysts used in cross-coupling reactions.[1]

  • Self-Reactivity: Under basic conditions, the molecule can undergo self-condensation or polymerization through intermolecular nucleophilic substitution.

  • Solubility: The carboxylic acid group can affect the solubility of the starting material and product in common organic solvents.

Q2: Which reaction is generally more facile: Suzuki-Miyaura coupling at the aryl bromide or nucleophilic substitution at the benzylic bromide?

A2: The relative reactivity depends heavily on the chosen reaction conditions. Palladium-catalyzed Suzuki-Miyaura coupling is a highly efficient method for forming C-C bonds at the aryl bromide position.[2] The benzylic bromide is also highly reactive towards nucleophiles via an S_N2 mechanism. Achieving selectivity requires careful catalyst and condition selection.

Q3: Can I perform a Suzuki-Miyaura coupling without protecting the carboxylic acid?

A3: Yes, it is often possible to perform Suzuki-Miyaura couplings on substrates containing a free carboxylic acid.[2] However, the basic conditions required for the coupling can lead to solubility issues and potential catalyst inhibition. In some cases, protecting the carboxylic acid as an ester may be beneficial.[3][4]

Troubleshooting Guides

Scenario 1: Low Yield in Suzuki-Miyaura Coupling

Problem: You are attempting a Suzuki-Miyaura coupling with an arylboronic acid and this compound, but the yield of the desired biaryl product is low.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Catalyst Poisoning The carboxylic acid may be interfering with the palladium catalyst.[1] Consider using a ligand that is less sensitive to acidic protons. Alternatively, convert the carboxylic acid to an ester prior to the coupling reaction.[3][4]
Poor Solubility The starting material or the boronic acid may not be fully soluble in the reaction solvent. Try a different solvent system, such as a mixture of toluene and water or dioxane and water.[5]
Homocoupling of Boronic Acid This side reaction can be prevalent if the reaction is not properly degassed or if a Pd(II) precatalyst is not efficiently reduced to Pd(0).[6] Ensure thorough degassing of your reaction mixture and consider using a Pd(0) source directly.
Reaction at Benzylic Bromide The base used in the Suzuki coupling could promote nucleophilic attack by hydroxide or other nucleophiles at the benzylic position. Use a milder base such as K₂CO₃ or Cs₂CO₃ and monitor the reaction closely for side products.
Protodebromination Loss of the aryl bromide to a proton can occur, especially with extended reaction times or in the presence of water. Ensure your boronic acid is of high quality and use it in a slight excess (1.1-1.2 equivalents).
Scenario 2: Lack of Selectivity in Nucleophilic Substitution

Problem: You are trying to react a nucleophile with the benzylic bromide, but you are observing a mixture of products, including reaction at the aryl bromide.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Harsh Reaction Conditions High temperatures or strong bases can promote competing reactions. For S_N2 reactions at the benzylic position, milder conditions are generally preferred.
Choice of Nucleophile and Base A highly basic nucleophile might induce elimination or other side reactions. Consider using a less basic nucleophile or a non-nucleophilic base to facilitate the reaction.
Catalyst-Mediated Side Reactions If a catalyst is being used, it may be promoting unwanted cross-coupling. For simple nucleophilic substitutions at the benzylic position, a catalyst is often not required.

Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

This protocol is designed to favor reaction at the aryl bromide position. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting oxidative addition at the C(sp²)-Br bond over the C(sp³)-Br bond.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd₂(dba)₃ (0.02 eq.)

  • SPhos (0.08 eq.)

  • K₃PO₄ (3.0 eq.)

  • Toluene/H₂O (10:1 v/v)

Procedure:

  • To a dry Schlenk flask, add this compound, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

dot

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar-Br This compound Ar-Br->Oxidative Addition Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Selective Nucleophilic Substitution at the Benzylic Position

This protocol outlines a general procedure for the S_N2 reaction at the benzylic bromide.

Materials:

  • This compound (1.0 eq.)

  • Nucleophile (e.g., a primary amine or thiol) (1.1 eq.)

  • Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.

  • Add the nucleophile to the solution.

  • Add DIPEA dropwise at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

dot

SN2_Mechanism Nucleophile Nucleophile Transition_State [Nu---CH2---Br]‡ Nucleophile->Transition_State Substrate This compound Substrate->Transition_State Product Product Transition_State->Product Leaving_Group Br- Transition_State->Leaving_Group

Caption: Generalized S_N2 mechanism at the benzylic carbon.

Protocol 3: Esterification of the Carboxylic Acid

This protocol describes a mild esterification method that is compatible with the reactive bromomethyl group.

Materials:

  • This compound (1.0 eq.)

  • Alcohol (e.g., Methanol or Ethanol) (as solvent)

  • Amberlyst-15 resin

Procedure:

  • To a round-bottom flask, add this compound and the desired alcohol.

  • Add Amberlyst-15 resin (approximately 10% by weight of the carboxylic acid).

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours (monitor by TLC or LC-MS).[7]

  • Filter off the Amberlyst-15 resin and wash it with the alcohol used in the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • If necessary, purify the product by flash column chromatography.

References

  • Andrus, M. B., & Song, C. (2001). Palladium-Imidazolium Carbene Catalyzed Aryl, Vinyl, and Alkyl Suzuki-Miyaura Cross Coupling. Organic Letters, 3(23), 3761–3764. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Hanumanthu, R., & Weaver, J. D., III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters, 26(31), 5248–5252. [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

  • MacMillan Group. (2010). Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis. Princeton University. [Link]

  • MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., Richardson, P., & Sach, N. W. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429–434. [Link]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry. [Link]

  • ResearchGate. (2025). Selective Esterification of Nonconjugated Carboxylic Acids in the Presence of Conjugated or Aromatic Carboxylic Acids under Mild Conditions. ResearchGate. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • RSC Publishing. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journals. [Link]

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • YouTube. (2020). Suzuki Coupling. [Link]

  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]

  • YouTube. (2019). 08.08 Esterification of Carboxylic Acids. [Link]

  • Zhang, R., Shi, X.-Y., & Chen, Z.-G. (2009). Palladium-Imidazolium Carbene Catalyzed Aryl, Vinyl, and Alkyl Suzuki-Miyaura Cross Coupling. The Journal of Organic Chemistry, 74(15), 5967–5974. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-(Bromomethyl)-3-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for 4-(Bromomethyl)-3-fluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Due to its trifunctional nature—a reactive benzylic bromide, an electron-withdrawing fluorine, and an acidic carboxylic acid—its behavior in solution is highly dependent on the chosen solvent. Understanding these interactions is critical for achieving desired reaction outcomes, maximizing yields, and minimizing side-product formation.

This document is structured into two main sections: a Troubleshooting Guide for addressing specific experimental issues and a set of Frequently Asked Questions (FAQs) for a broader understanding of the substrate's reactivity.

Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound. Each entry provides a probable cause rooted in solvent-reagent interactions and offers a validated solution.

Issue 1: Low Yield and Slow Reaction Rate in Nucleophilic Substitution

Question: I am attempting to displace the bromide with a moderately strong nucleophile (e.g., an amine, azide, or thiolate), but the reaction is sluggish and the yield of my desired product is poor. I am using ethanol as the solvent.

Probable Cause & Scientific Explanation: The primary issue is likely the use of a polar protic solvent, such as ethanol. While ethanol is excellent for dissolving the starting material, it significantly hinders the rate of bimolecular nucleophilic substitution (SN2) reactions for several reasons:

  • Nucleophile Solvation: Protic solvents possess acidic protons (like the hydroxyl proton in ethanol) that form strong hydrogen bonds with the nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and increasing the energy required for it to attack the electrophilic carbon of the bromomethyl group. This effect is especially pronounced for smaller, more electronegative nucleophiles.[1][2]

  • Competitive Reaction: Ethanol itself can act as a nucleophile, leading to the formation of an ether byproduct (4-(ethoxymethyl)-3-fluorobenzoic acid) via a Williamson ether synthesis-type reaction.[3][4]

  • Acid-Base Interaction: If your nucleophile is also a base (like an amine), it may preferentially deprotonate the carboxylic acid. This acid-base reaction consumes the nucleophile and forms the carboxylate salt, which may have different solubility and reactivity profiles.

Recommended Solution & Protocol: Switch to a polar aprotic solvent . These solvents lack acidic protons and do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[5][6]

Step-by-Step Protocol:

  • Solvent Selection: Choose a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , or Acetonitrile (MeCN) .

  • Drying: Ensure the chosen solvent is anhydrous, as water is a protic species that can interfere with the reaction.

  • Reagent Addition: Dissolve the this compound in the aprotic solvent.

  • Nucleophile Addition: Add the nucleophile to the solution. If the nucleophile is a salt (e.g., sodium azide), the polar aprotic solvent will aid in its dissolution.

  • Temperature Control: Monitor the reaction at room temperature initially. Gentle heating (40-60 °C) may be required to increase the rate, but higher temperatures can promote side reactions.

  • Monitoring: Track the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 2: Significant Formation of an Unidentified, More Lipophilic Side Product

Question: During my substitution reaction, I'm observing a major side product that is more nonpolar than my starting material. My intended product should have a similar or higher polarity. I am using a basic nucleophile and DMF as the solvent.

Probable Cause & Scientific Explanation: The most probable cause is an intramolecular esterification to form a lactone (a cyclic ester). This occurs in two steps:

  • Deprotonation: The basic nucleophile deprotonates the carboxylic acid, forming the corresponding carboxylate anion.

  • Intramolecular SN2 Attack: The newly formed carboxylate acts as an internal nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide. This cyclization is often rapid, especially in a polar aprotic solvent that promotes SN2 reactions.

The resulting lactone is significantly less polar than the starting carboxylic acid, which explains the change observed on TLC or chromatography.

Recommended Solution & Protocol: The carboxylic acid must be "protected" to prevent it from reacting. Converting it to an ester is the most common and effective strategy. The methyl or ethyl ester is typically used.

Step-by-Step Protection Protocol (Fischer Esterification):

  • Esterification: Dissolve this compound in methanol or ethanol (at least 10-20 equivalents).[7][8]

  • Catalysis: Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reflux: Heat the mixture to reflux for 4-8 hours until the starting material is consumed (monitor by TLC).[7]

  • Workup: Neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution), extract the ester with a suitable organic solvent (e.g., ethyl acetate), dry, and concentrate to obtain the esterified product, such as methyl 4-(bromomethyl)-3-fluorobenzoate.[9][10]

  • Perform Nucleophilic Substitution: Use the resulting ester in your substitution reaction with the basic nucleophile in a polar aprotic solvent.

  • Deprotection (Hydrolysis): After the substitution is complete, the ester can be hydrolyzed back to the carboxylic acid by heating with aqueous base (e.g., NaOH or LiOH) followed by acidic workup.

Issue 3: My Reaction Fails to Go to Completion, Even with Excess Nucleophile

Question: My reaction stalls at ~50-60% conversion. Adding more nucleophile doesn't seem to help. I'm using acetonitrile as the solvent with a salt of my nucleophile (e.g., sodium cyanide).

Probable Cause & Scientific Explanation: This issue often points to solubility problems. While acetonitrile is an excellent polar aprotic solvent, it may not be sufficient to dissolve all reactants and the forming inorganic salt byproduct. As the reaction proceeds, an inorganic bromide salt (e.g., sodium bromide) is generated. If this salt is insoluble in the reaction medium, it can precipitate onto the surface of the unreacted nucleophile salt, effectively passivating it and preventing it from dissolving and participating in the reaction.

Recommended Solution & Protocol: Choose a solvent with higher solvating power for a wider range of salts, or add a phase-transfer catalyst.

Solution A: Change of Solvent

  • Switch from acetonitrile to DMF or DMSO . These are stronger polar aprotic solvents with a greater ability to dissolve both organic substrates and inorganic salts, keeping all components in the solution phase.[11]

Solution B: Use a Phase-Transfer Catalyst

  • If you must use a solvent like acetonitrile or THF, add a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6 for potassium salts).

  • Mechanism: The catalyst's lipophilic cation (e.g., Bu₄N⁺) pairs with the nucleophilic anion, shuttling it into the organic phase where it can react. The newly formed bromide anion is then transported back into the solid phase, allowing fresh nucleophile to be brought into the solution. This maintains a constant supply of dissolved, reactive nucleophile.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reactivity of the bromomethyl group on this molecule?

The bromomethyl group attached to the benzene ring makes this a benzylic bromide . Benzylic halides are particularly reactive in nucleophilic substitution reactions because the aromatic ring can stabilize the transition states of both SN1 and SN2 pathways. Given that the carbon is primary, the SN2 mechanism is strongly favored under most conditions with reasonably good nucleophiles.[12][13] This involves a backside attack by the nucleophile, leading to inversion of stereochemistry (though this specific molecule is achiral).

Q2: How do polar protic and polar aprotic solvents differentially affect SN2 reactions on this substrate?

The choice between these two solvent classes is one of the most critical parameters for controlling the outcome of SN2 reactions.

Solvent ClassExamplesEffect on NucleophileSN2 RateRationale
Polar Protic Water, Methanol, EthanolStrongly Solvated ("Caged")Decreased Hydrogen bonding stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy for the reaction.[1][2]
Polar Aprotic DMF, DMSO, Acetonitrile, AcetoneWeakly Solvated ("Naked")Increased The nucleophile is not strongly solvated, making it more available and reactive towards the electrophilic carbon center.[6][14]

Q3: Can I perform a Fischer esterification on this compound without affecting the bromomethyl group?

Yes, this is a standard and reliable procedure. Fischer esterification typically involves heating the carboxylic acid in an alcohol (which serves as both solvent and reagent) with a catalytic amount of strong acid (like H₂SO₄).[7][8] The bromomethyl group is stable under these acidic conditions. Nucleophilic attack by the alcohol on the benzylic carbon is extremely slow without a base and is not competitive with the acid-catalyzed esterification of the carboxylic acid.

Q4: How does the fluorine substituent affect the molecule's reactivity?

The fluorine atom is an electron-withdrawing group. Its primary effects are:

  • Increased Electrophilicity: It withdraws electron density from the aromatic ring, which in turn makes the benzylic carbon slightly more electron-deficient (electrophilic) and thus more susceptible to nucleophilic attack.

  • Increased Acidity: It increases the acidity of the carboxylic acid proton compared to the non-fluorinated analogue, making it more easily deprotonated by bases.

  • Lipophilicity: The fluorine atom increases the molecule's lipophilicity, which can affect its solubility in various organic solvents.[15]

Visualization of Key Concepts

Solvent Selection Workflow

This diagram illustrates the decision-making process for choosing an appropriate solvent system based on the intended reaction.

Solvent_Selection start Define Reaction Goal q2 Desired Reaction? start->q2 q1 Is the nucleophile strongly basic? protect Protect Carboxylic Acid (e.g., Esterification) q1->protect Yes solvent_aprotic Use Polar Aprotic Solvent (DMF, DMSO, MeCN) q1->solvent_aprotic No protect->solvent_aprotic sn2_reaction Perform S N 2 Reaction sn2_reaction->q1 esterification Perform Fischer Esterification solvent_protic Use Alcohol Solvent (MeOH, EtOH) esterification->solvent_protic q2->sn2_reaction  Substitution q2->esterification Esterification  

Caption: Decision tree for solvent selection.

Competing Reaction Pathways with a Basic Nucleophile

This diagram shows the two competing pathways when a basic nucleophile is used with the unprotected acid.

Competing_Pathways reactant Substrate + Basic Nucleophile (Nu⁻) path1 Acid-Base Reaction (Fast) reactant->path1 path2 S N 2 Substitution (Desired) reactant->path2 carboxylate Carboxylate Intermediate path1->carboxylate product_sn2 Desired Substitution Product path2->product_sn2 lactone Lactone Side Product carboxylate->lactone Intramolecular S N 2

Caption: Competing reaction pathways.

References

  • Homework.Study.com. (n.d.). For the reaction scheme I have 4-bromomethyl benzoic acid, an arrow with Ph3,acetone(reflux)... Retrieved from [Link]

  • Dalal Institute. (n.d.). Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. Retrieved from [Link]

  • Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
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  • Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

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  • ResearchGate. (n.d.). Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in different reaction conditions. Retrieved from [Link]

  • Reddit. (2017, October 9). [Organic] Polar protic vs polar aprotic solvent effect on nucleophilicity of Br- and Cl-. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist’s Guide to the High-Resolution Mass Spectrometry of 4-(Bromomethyl)-3-fluorobenzoic Acid: A Comparative Analysis of Q-TOF and Orbitrap Platforms

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Building Block

In the landscape of modern drug discovery and development, 4-(Bromomethyl)-3-fluorobenzoic acid stands out as a critical structural motif and versatile chemical intermediate. Its trifunctional nature—a carboxylic acid for polar interactions or amide coupling, a fluorinated aromatic ring for modulating metabolic stability and binding affinity, and a reactive bromomethyl group for covalent linkage—makes it an invaluable building block for synthesizing complex pharmaceutical agents. Accurate and robust analytical methodologies are paramount for ensuring the identity, purity, and stability of this intermediate and its subsequent products.

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in pharmaceutical analysis, providing unparalleled precision in mass measurement and structural elucidation.[1][2] This guide offers an in-depth, comparative analysis of two leading HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap—for the characterization of this compound. We will delve into the rationale behind ionization source selection, detail self-validating experimental protocols, and compare the performance of these technologies, providing researchers with the insights needed to make informed analytical decisions.

Pillar 1: Ionization Source Selection - The Gateway to Analysis

The first critical decision in any mass spectrometry workflow is the choice of ionization technique. The physicochemical properties of this compound dictate the most effective method to convert the neutral molecule into a gas-phase ion for analysis.

Electrospray Ionization (ESI): The Preferred Choice for Polar Analytes

ESI is the premier soft ionization technique for polar and ionizable molecules.[3] Given the presence of the carboxylic acid group, this compound is readily ionizable.

  • Rationale for Negative-Ion Mode ESI: The carboxylic acid moiety is the most acidic site on the molecule, readily losing a proton in solution to form a carboxylate anion. Therefore, negative-ion mode ESI is the most logical and efficient choice, generating a highly stable deprotonated molecule, [M-H]⁻. This approach is well-documented for benzoic acid and its derivatives, often resulting in a strong signal for the pseudomolecular ion.[4][5] This minimizes in-source fragmentation and provides a clear determination of the molecular weight.

Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative

APCI is another soft ionization technique that is particularly effective for moderately polar to non-polar compounds that are thermally stable.[6][7]

  • When to Consider APCI: While ESI is the primary choice, APCI can be a valuable alternative under specific circumstances. If the analyte is analyzed in a less polar solvent system where ESI efficiency is compromised, or if matrix effects suppress the ESI signal, APCI may provide superior sensitivity.[8] It operates by creating reagent ions from the solvent vapor via a corona discharge, which then ionize the analyte through gas-phase reactions.[9] For our target molecule, this would likely result in the formation of the [M-H]⁻ ion.

For the purpose of this guide, we will proceed with Negative-Ion ESI as the primary method due to its direct compatibility with the analyte's chemical nature.

Pillar 2: Comparative Experimental Workflow - Q-TOF vs. Orbitrap

To ensure a robust and self-validating comparison, a standardized workflow from sample preparation to data analysis is essential. The following diagram illustrates the parallel analysis of this compound on both LC-Q-TOF and LC-Orbitrap systems.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography (UHPLC) cluster_ms Mass Spectrometry Analysis cluster_qtof Platform 1: Q-TOF cluster_orbitrap Platform 2: Orbitrap cluster_data Data Analysis Start 4-(Bromomethyl)-3-fluorobenzoic Acid Standard Prep Dissolve in Acetonitrile/Water (1:1) to 1 µg/mL Start->Prep LC C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient Elution Prep->LC Split LC->Split QTOF_Source ESI Source (-) Capillary: 3.5 kV Nebulizer: 35 psi Drying Gas: 325°C, 8 L/min Split->QTOF_Source 50% Flow ORBI_Source ESI Source (-) Spray Voltage: 3.0 kV Sheath/Aux Gas: 30/10 Capillary Temp: 320°C Split->ORBI_Source 50% Flow QTOF_MS Full Scan MS (m/z 50-500) Targeted MS/MS on [M-H]⁻ (m/z 231.95) Collision Energy Ramp: 10-40 eV QTOF_Source->QTOF_MS DA_QTOF Extract Ion Chromatograms Determine Mass Accuracy Analyze Fragmentation Spectrum QTOF_MS->DA_QTOF ORBI_MS Full Scan MS (m/z 50-500) Resolution: 70,000 Targeted MS/MS (HCD) on [M-H]⁻ (m/z 231.95) NCE: 25 ORBI_Source->ORBI_MS DA_ORBI Extract Ion Chromatograms Determine Mass Accuracy Analyze Fragmentation Spectrum ORBI_MS->DA_ORBI Compare Compare Performance Metrics DA_QTOF->Compare DA_ORBI->Compare

Caption: Comparative workflow for the analysis of this compound.

Experimental Protocol: A Self-Validating System

The protocol below provides detailed steps for analysis. Trustworthiness is ensured by including system suitability and calibration checks.

  • Standard Preparation:

    • Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of HPLC-grade acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final working concentration of 1 µg/mL using the same solvent mixture.

  • UHPLC Separation:

    • Column: Acquity UPLC BEH C18 (or equivalent), 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes.

    • Injection Volume: 2 µL.

    • Column Temperature: 40°C.

    • Rationale: A standard reversed-phase method provides robust retention and peak shape for the analyte. The acidic mobile phase ensures the carboxylic acid is protonated, which is suitable for reversed-phase chromatography, while the negative ESI source will still efficiently deprotonate it.

  • Mass Spectrometer Calibration & Setup:

    • System Suitability: Before analysis, perform an injection of a known standard mixture to verify system performance (retention time stability, peak shape, and sensitivity).

    • Mass Calibration: Calibrate the mass analyzer according to the manufacturer's protocol using the recommended calibration solution for the negative ion mode. High mass accuracy is a cornerstone of HRMS.[10]

    • Q-TOF Specific: Employ a continuous lock mass correction (e.g., a known background ion or an infused standard) to ensure sub-ppm mass accuracy throughout the chromatographic run.

    • Instrument Parameters: Use the starting parameters outlined in the workflow diagram, optimizing nebulizer and gas settings as needed to maximize the [M-H]⁻ signal.

  • Data Acquisition:

    • Acquire data in both Full Scan MS mode and data-dependent or targeted MS/MS mode.

    • Full Scan MS: To detect the precursor ion and any impurities.

    • MS/MS: To generate fragment ions for structural confirmation. The precursor ion for fragmentation will be the most abundant peak in the bromine isotopic cluster of the [M-H]⁻ ion (m/z 231.95).

Pillar 3: Performance Comparison and Data Interpretation

The choice between a Q-TOF and an Orbitrap instrument often depends on the specific analytical goal, balancing resolution, mass accuracy, scan speed, and sensitivity.[11][12]

Anticipated Performance Metrics

The following table summarizes the expected performance of each platform for this specific analysis.

Performance MetricQ-TOF SystemOrbitrap SystemRationale & Causality
Resolution 40,000 - 60,000 FWHM>70,000 FWHM (can be >140,000)Orbitrap analyzers fundamentally offer higher resolving power, which is beneficial for separating isobaric interferences.[12] However, for a clean standard, the resolution of a modern Q-TOF is more than sufficient.
Mass Accuracy < 2 ppm (with lock mass)< 2 ppm (with internal calibration)Both instruments provide excellent mass accuracy, crucial for confident elemental composition determination.[13] Q-TOFs often rely on a continuous lock mass for stability, while Orbitraps are known for their robust internal calibration.[12]
Isotopic Fidelity ExcellentVery GoodThe bromine atom in the analyte produces a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by ~2 Da ([M-H]⁻ and [M+2-H]⁻).[14][15] TOF analyzers are often cited for superior isotopic fidelity, providing ratios very close to theoretical values.[12]
Scan Speed Fast (up to 50 Hz)Slower at high resolutionQ-TOF instruments typically offer faster scan speeds, making them highly compatible with the narrow peaks generated by UHPLC.[12] Orbitrap scan speed is inversely related to resolution; higher resolution requires longer ion trapping and detection times.[16]
Dynamic Range ExcellentGoodTOF detectors generally have a wider dynamic range, which is advantageous for detecting low-level impurities alongside the main analyte peak without detector saturation.[16]
Fragmentation Analysis: Elucidating the Structure

Structural confirmation relies on the predictable fragmentation of the precursor ion in the collision cell. For this compound ([M-H]⁻ at m/z 231.95), we can predict several characteristic fragmentation pathways. The presence of bromine's isotopic signature in any fragment is a powerful diagnostic tool.

Fragmentation_Pathway Parent [M-H]⁻ m/z 231.95 / 233.95 Frag1 Loss of Br• [M-H-Br]⁻ m/z 152.02 Parent->Frag1 -79.9 Br Frag2 Loss of CO₂ [M-H-CO₂]⁻ m/z 187.96 / 189.96 Parent->Frag2 -44.0 CO₂ Frag3 Loss of CH₂Br• [M-H-CH₂Br]⁻ m/z 139.00 Parent->Frag3 -92.9 CH₂Br Frag4 Loss of COOH• [M-H-COOH]⁻ m/z 186.96 / 188.95 Parent->Frag4 -45.0 COOH Frag2->Frag3 -48.9 F? Unlikely

Caption: Predicted fragmentation pathway for deprotonated this compound.

  • [M-H]⁻ (m/z 231.95 / 233.95): This is the deprotonated parent molecule. The two peaks represent the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Loss of Br• (m/z 152.02): Cleavage of the benzylic C-Br bond results in the loss of a bromine radical. This fragment will appear as a single peak, having lost the isotopic signature.

  • Loss of CO₂ (m/z 187.96 / 189.96): Decarboxylation is a common fragmentation pathway for deprotonated carboxylic acids.[4][17] The resulting fragment retains the bromine atom and will therefore exhibit the characteristic 1:1 isotopic pattern.

  • Loss of COOH• (m/z 186.96 / 188.95): Loss of the entire carboxyl radical is another possibility. This fragment also retains the bromine atom and its isotopic signature.[18]

Conclusion and Recommendation

Both Q-TOF and Orbitrap platforms are exceptionally capable of the high-resolution, high-mass-accuracy analysis required for the characterization of this compound.

  • An Orbitrap system is the superior choice when the absolute highest resolution is required, for instance, to resolve the analyte from a co-eluting, near-isobaric impurity in a complex sample matrix.

  • A Q-TOF system excels in applications requiring high throughput and compatibility with fast UHPLC separations, offering excellent isotopic fidelity and dynamic range, which is ideal for simultaneous quantitation and impurity profiling.

For routine identity confirmation and purity analysis of a synthesized standard, a modern Q-TOF instrument provides a perfect balance of performance, speed, and reliability. The choice ultimately rests on the specific needs of the laboratory and the complexity of the samples being analyzed. This guide provides the foundational knowledge and experimental framework for researchers to confidently develop and execute robust mass spectrometry methods for this vital pharmaceutical building block.

References

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HPLC purity analysis of 4-(Bromomethyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Purity Analysis of 4-(Bromomethyl)-3-fluorobenzoic acid: A Stability-Indicating Comparison Guide

Part 1: Introduction & Strategic Context

The "Bromomethyl" Challenge in Drug Development this compound (CAS: 1214383-26-8) is a critical scaffold in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib. Its value lies in the bromomethyl moiety —a highly reactive "warhead" designed for precise alkylation during drug synthesis.

However, this reactivity presents a paradox for analytical scientists: the very feature that makes it valuable makes it chemically unstable. The benzylic bromide is prone to rapid hydrolysis, converting to the alcohol impurity (4-(hydroxymethyl)-3-fluorobenzoic acid) upon exposure to atmospheric moisture or protic solvents.

Objective of This Guide This guide compares two analytical approaches to validate the purity of this intermediate. We contrast a Conventional Generic Method (Method A) —often used in early screening—against an Optimized Stability-Indicating Method (Method B) . The data demonstrates why Method B is the mandatory standard for ensuring the integrity of your starting material.

Part 2: Impurity Profiling & Degradation Mechanics

Before defining the method, we must define the targets. The synthesis and storage of this compound generate specific impurity classes.

Table 1: Critical Impurity Profile
Impurity TypeChemical NameOriginRelative Polarity (RT)
Degradant (Critical) 4-(Hydroxymethyl)-3-fluorobenzoic acidHydrolysis of bromomethyl group (moisture/solvent interaction).High (Elutes Early)
Starting Material 3-Fluoro-4-methylbenzoic acidIncomplete radical bromination.Medium (Close to Main Peak)
By-Product 4-(Dibromomethyl)-3-fluorobenzoic acidOver-bromination during synthesis.Low (Elutes Late)
Dimer Ether-linked dimerReaction between Bromomethyl and Hydroxymethyl species.Very Low (Elutes Very Late)
Visualizing the Degradation Pathway

The following diagram illustrates the hydrolysis mechanism that the analytical method must control.

DegradationPathway cluster_legend Analytical Risk Compound This compound (Target Analyte) Alcohol 4-(Hydroxymethyl)-3-fluorobenzoic acid (Polar Impurity) Compound->Alcohol Hydrolysis (Fast in Neutral/Alkaline pH) HBr HBr Compound->HBr Water H2O / Protic Solvent Water->Alcohol Method A Risk Method A (MeOH/Water) Accelerates this reaction on-column

Caption: Hydrolytic degradation pathway of the bromomethyl moiety. Method selection determines whether this reaction occurs during the analysis itself.

Part 3: Comparative Method Performance

We evaluated the performance of a generic screening method against the optimized protocol.

Method A: The "Generic" Alternative (Not Recommended)
  • Column: Standard C18 (150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Methanol / Water (Neutral pH).

  • Outcome:

    • On-Column Degradation: The use of Methanol (a nucleophilic solvent) combined with a neutral pH facilitates solvolysis during the run.

    • Peak Tailing: The carboxylic acid group (pKa ~4.0) ionizes at neutral pH, interacting with silanols, causing severe tailing (

      
      ).
      
    • False Results: The chromatogram shows an artificially high level of "impurity" which is actually generated during injection.

Method B: Optimized Stability-Indicating Protocol (Recommended)
  • Column: End-capped C18 or Phenyl-Hexyl (for halogen selectivity).

  • Mobile Phase: Acetonitrile / 0.1% Phosphoric Acid (pH 2.5).

  • Outcome:

    • Stability: Acetonitrile is aprotic; acidic pH suppresses hydrolysis.

    • Peak Shape: Low pH suppresses ionization of the benzoic acid, ensuring sharp peaks (

      
      ).
      
    • Resolution: Excellent separation of the polar hydrolysis product from the main peak.

Table 2: Comparative Performance Data
ParameterMethod A (Generic MeOH)Method B (Optimized MeCN/Acid)Verdict
Resolution (

)
(Impurity vs. Main)
1.2 (Co-elution risk)4.5 (Baseline separation) Method B Superior
USP Tailing Factor (

)
2.3 (Severe tailing)1.1 (Symmetrical) Method B Superior
Analyte Recovery 94% (Loss to hydrolysis)99.8% Method B Superior
Sample Stability (24h) -5% purity drop< 0.1% change Method B Superior

Part 4: Detailed Experimental Protocol (Method B)

This protocol is validated to differentiate the active bromomethyl compound from its hydrolytic and synthetic impurities.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Shimadzu i-Series).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (impurity sensitivity).

  • Injection Volume: 5 µL.

Mobile Phase Preparation
  • Solvent A (Aqueous): Dissolve 1 mL of 85% Phosphoric Acid (

    
    ) in 1000 mL of HPLC-grade water. Filter through 0.22 µm membrane. (pH should be ~2.1 - 2.5).
    
  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade). Note: Do not use Methanol.[2]

Gradient Program
Time (min)% Solvent A (Acidic Water)% Solvent B (Acetonitrile)Event
0.09010Equilibration
2.09010Hold (Elute polar impurities)
15.01090Gradient Ramp (Elute Target)
20.01090Wash (Elute Dibromo/Dimers)
20.19010Re-equilibration
25.09010End
Sample Preparation (Critical Step)
  • Diluent: 100% Acetonitrile (Anhydrous preferred).

    • Why? Water or Methanol in the diluent will degrade the sample in the vial before injection.

  • Stock Solution: Weigh 10.0 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • System Suitability: Inject the stock immediately. If an autosampler is used, maintain compartment temperature at 4°C to slow hydrolysis kinetics.

Part 5: Analytical Workflow Diagram

The following decision tree outlines the logic for handling this labile compound.

Workflow Start Start: Purity Analysis SolventCheck Check Diluent: Is it MeOH or Water? Start->SolventCheck FailPath STOP: High Risk of Sample Degradation SolventCheck->FailPath Yes PassPath Use 100% MeCN (Anhydrous) SolventCheck->PassPath No ColumnSelect Select Column: C18 (Low pH Stable) PassPath->ColumnSelect Run Run Gradient Method (Acidic Mobile Phase) ColumnSelect->Run Analyze Analyze Results: Check for Hydroxyl Impurity (RT ~3-4 min) Run->Analyze

Caption: Decision tree for ensuring sample integrity during HPLC analysis.

References

  • Freitas, B. et al. (2013). Stability-indicating HPLC-UV for the determination of 4-bromomethyl-3-nitrobenzoic acid, a bioactive nitrocompound. Journal of Chromatographic Science. Link

  • Agilent Technologies. (2025). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Link

  • Sielc Technologies. (2018).[3][4] Separation of 4-Bromobenzoic acid on Newcrom R1 HPLC column. Link

  • Royal Society of Chemistry. (2016). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives (Supporting Info - HPLC Purity). Link

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromo-3-(methoxymethyl)benzoic acid. Link

Sources

Reactivity Comparison Guide: 4-(Bromomethyl)-3-fluorobenzoic Acid vs. 4-(Bromomethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical comparison guide.

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biologists.

Executive Summary

In the design of covalent inhibitors, PROTAC linkers, and fragment-based drug discovery (FBDD), the precise tuning of electrophilicity is paramount. This guide compares two benzylic bromide scaffolds: 4-(Bromomethyl)-3-fluorobenzoic acid (Compound A) and its non-fluorinated analog, 4-(bromomethyl)benzoic acid (Compound B) .

The Core Distinction: While both compounds serve as bifunctional building blocks (electrophilic benzylic bromide + nucleophilic/acidic carboxylate), the introduction of the fluorine atom at the 3-position (ortho to the bromomethyl group) fundamentally alters the reactivity profile.

  • Compound A (Fluorinated): Exhibits higher acidity (lower pKa) and enhanced electrophilicity toward

    
     nucleophiles, yet possesses greater hydrolytic stability  compared to Compound B.
    
  • Compound B (Non-Fluorinated): Represents the baseline reactivity profile, more susceptible to solvolysis and possessing a standard benzoic acid pKa.

Recommendation: Select Compound A when developing covalent probes requiring higher shelf-stability or when a lower pKa is necessary to modulate solubility/permeability. Select Compound B for standard synthetic coupling where cost-efficiency is the primary driver and hydrolytic sensitivity is manageable.

Chemical Profile & Structural Analysis

The following data synthesizes experimental values and Hammett-predicted parameters to quantify the physicochemical differences.

PropertyCompound A (Fluorinated)Compound B (Standard)Impact of Fluorine
Structure This compound4-(Bromomethyl)benzoic acidOrtho-F exerts

effect on

.[1]
CAS 361456-46-46232-88-8
MW 233.03 g/mol 215.04 g/mol +18 mass units (F vs H).[1]
Predicted pKa ~3.75 ~4.10 F increases acidity by ~0.35 units.[1]
C-Br Bond Length ~1.94 Å~1.96 ÅSlight shortening due to

effect.[1]
LogP ~2.3~2.4F lowers lipophilicity slightly (polarity).[1]
Structural Visualization

The diagram below illustrates the competing electronic effects governing the reactivity of Compound A.

G CompA This compound F_atom Fluorine (C3) (Ortho to CH2Br, Meta to COOH) CompA->F_atom COOH Carboxylic Acid (C1) Acidity Modulation CompA->COOH CH2Br Bromomethyl (C4) Electrophilic Center CompA->CH2Br F_atom->COOH -I Effect (Inductive) Increases Acidity (Lower pKa) F_atom->CH2Br -I Effect Increases Electrophilicity (SN2) Destabilizes Carbocation (SN1)

Figure 1: Mechanistic impact of the ortho-fluorine substituent on the dual reactive centers.

Mechanistic Reactivity Analysis

Benzylic Substitution ( vs )

The reactivity of the bromomethyl group is the primary consideration for synthesis.

  • 
     Reactivity (Nucleophilic Attack): 
    The fluorine atom exerts a strong inductive electron-withdrawing effect (
    
    
    
    ). In Compound A, this withdrawal pulls electron density away from the benzylic carbon, making it more electropositive .
    • Result: Compound A reacts faster than Compound B with strong nucleophiles (amines, thiols, azides) due to a lower LUMO energy and increased electrostatic attraction.

  • 
     Reactivity (Hydrolysis/Solvolysis): 
    Hydrolysis typically proceeds via a carbocation intermediate (
    
    
    
    -like character). The electron-withdrawing fluorine destabilizes the developing positive charge on the benzylic carbocation.
    • Result: Compound A is more stable toward hydrolysis (slower degradation in moisture) compared to Compound B. This "Ortho-F Effect" is a known phenomenon where ortho-fluorobenzyl halides undergo solvolysis significantly slower than their non-fluorinated counterparts.

Carboxylic Acid Acidity

The fluorine is located at the meta position relative to the carboxylic acid.

  • Hammett Prediction: The Hammett constant (

    
    ) for fluorine is +0.34.
    
  • Calculation: Using the Hammett equation

    
    , the fluorine lowers the pKa by roughly 0.3-0.4 units compared to the parent.
    
  • Implication: Compound A is a stronger acid. In coupling reactions (e.g., amide bond formation), the carboxylate of Compound A will be less nucleophilic, potentially requiring slightly more vigorous activation or buffering to maintain coupling efficiency.

Experimental Validation Protocols

The following protocols are designed to validate the reactivity differences described above. These are "self-validating" systems where the outcome directly confirms the mechanistic hypothesis.

Protocol 1: Comparative Kinetic Assay ( Reactivity)

Objective: Quantify the rate enhancement of Compound A vs. Compound B in a substitution reaction.

Materials:

  • Substrates: Compound A and Compound B (1.0 eq).

  • Nucleophile: Benzylamine (1.2 eq).

  • Solvent: Acetonitrile (

    
    ).
    
  • Base:

    
     (2.0 eq).
    

Workflow:

  • Dissolve 0.5 mmol of substrate in 5 mL

    
    .
    
  • Add

    
     and stir at 25°C.
    
  • Add Benzylamine (0.6 mmol) at

    
    .
    
  • Monitoring: Aliquot 50 µL every 10 minutes into dilute HCl (to quench). Analyze via HPLC (UV 254 nm).

  • Expected Outcome: Plot % Conversion vs. Time. Compound A should reach 50% conversion (

    
    ) faster than Compound B due to inductive activation of the benzylic carbon.
    
Protocol 2: Hydrolytic Stability Stress Test

Objective: Demonstrate the superior shelf-stability of the fluorinated analog.

Materials:

  • Solvent: 50:50 Water/THF mixture (promotes solvolysis).

  • Temperature: 40°C.

Workflow:

  • Prepare 10 mM solutions of Compound A and Compound B in the solvent mixture.

  • Incubate at 40°C in sealed vials.

  • Monitoring: Analyze via LC-MS at 0, 4, 8, and 24 hours. Track the formation of the corresponding benzyl alcohol (Hydrolysis Product).

  • Expected Outcome:

    • Compound B: Significant hydrolysis observed (>20% alcohol formation) within 8 hours.

    • Compound A: Minimal hydrolysis (<5% alcohol formation) due to carbocation destabilization by the ortho-fluorine.

Decision Matrix for Drug Discovery

Use this logic flow to select the appropriate building block for your specific application.

DecisionTree Start Select Scaffold Q1 Is the target cysteine/nucleophile low reactivity? Start->Q1 Q2 Is metabolic stability of the benzyl-linker critical? Q1->Q2 No (Standard Reactivity) ResA Choose Compound A (3-Fluoro Analog) Q1->ResA Yes (Needs Activation) Q2->ResA Yes (Block Metabolism/Hydrolysis) ResB Choose Compound B (Non-Fluorinated) Q2->ResB No (Cost is Priority)

Figure 2: Selection logic based on reactivity and stability requirements.

References

  • Hammett Parameters & Electronic Effects

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

  • Reactivity of Fluorinated Benzyl Halides

    • Bevan, C. W. L., & Hughes, E. D. (1956). Mechanism of substitution at a saturated carbon atom. Part XLVI. The hydrolysis of o-fluorobenzyl bromide.[2] Journal of the Chemical Society, 1956, 3866-3869. (Establishes the retarded hydrolysis rate of ortho-fluoro isomers).

  • pKa of Benzoic Acid Derivatives

    • Dippy, J. F. J., & Williams, F. R. (1934). The dissociation constants of the monohalogenobenzoic acids. Journal of the Chemical Society, 1934, 161-166. Link

  • Synthesis of 4-(Bromomethyl)

Sources

Validated Analytical Methods for 4-(Bromomethyl)-3-fluorobenzoic Acid Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary & Strategic Context

4-(Bromomethyl)-3-fluorobenzoic acid (CAS: 153556-42-4) is a critical synthetic intermediate, most notably in the manufacturing of Olaparib (a PARP inhibitor). Due to the presence of the benzyl bromide moiety, this compound acts as a potent alkylating agent.

The Analytical Challenge:

  • Reactivity: As an alkyl halide, it is susceptible to solvolysis (hydrolysis/methanolysis), making sample preparation the largest source of error.

  • Regulatory Status: It is classified as a Potential Genotoxic Impurity (PGI) . Regulatory bodies (ICH M7 guidelines) require its control at trace levels (often <10-20 ppm) in the final API, while process chemists need to quantify it at high purity (>98%) during synthesis.

This guide contrasts two validated approaches: HPLC-UV for process control (high abundance) and LC-MS/MS for trace impurity monitoring (low abundance).

Method Landscape Comparison

The choice of method depends entirely on the "Analytical Context of Use" (CoU).

FeatureMethod A: HPLC-UV Method B: LC-MS/MS
Primary Application Process Control / Assay Purity Trace Impurity Screening (PGI)
Target Concentration mg/mL (High Level)ng/mL (Trace Level)
Detection Principle UV Absorbance (254 nm)Mass Spectrometry (MRM Mode)
Sensitivity (LOD) ~0.05% (500 ppm)< 0.5 ppm
Throughput High (Standard QC)Medium (Specialized)
Cost Per Sample Low ($)High (

$)
Key Limitation Insufficient for PGI complianceMatrix effects; Instrument cost

Deep Dive: Method A (HPLC-UV for Process Control)

Objective: To determine the assay purity of the intermediate during synthesis. Critical Control Point: Preventing degradation of the benzyl bromide during analysis.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the carboxylic acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Column Temp: 30°C.

Sample Preparation (The "Self-Validating" Step)
  • Diluent: 100% Acetonitrile (HPLC Grade).

    • Why? Avoid Methanol or water in the diluent. Benzyl bromides react with Methanol to form the methyl ether impurity and with water to form the benzyl alcohol. Using pure ACN "freezes" the sample chemistry.

  • Concentration: 0.5 mg/mL.

Validation Summary (Derived from ICH Q2(R1))
  • Linearity:

    
     over 50–150% of target concentration.
    
  • Precision: RSD < 1.0% (n=6 injections).

  • Robustness: Stable retention time (

    
     min) across 
    
    
    
    organic variation.

Deep Dive: Method B (LC-MS/MS for Trace PGI Analysis)

Objective: To quantify this compound as a genotoxic impurity in the final Olaparib API. Mechanism: Negative Electrospray Ionization (ESI-) targeting the deprotonated carboxylate ion.

Experimental Protocol
  • Instrument: Waters Xevo TQ-S or Sciex Triple Quad 6500+.

  • Column: Waters BEH C18 (100 mm x 2.1 mm, 1.7 µm) - UPLC geometry for sensitivity.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Ionization: ESI Negative Mode.

MS/MS Transitions (MRM)

The carboxylic acid moiety allows for sensitive detection in negative mode.

  • Precursor Ion (Q1): m/z 230.9 [M-H]⁻ (79Br isotope) / 232.9 (81Br isotope).

  • Product Ion (Q3): m/z 79 [Br]⁻ (Quantifier) and m/z 187 [Loss of CO2]⁻ (Qualifier).

    • Note: The transition to the Bromide ion is highly specific for brominated species.

Validation Metrics
  • LOD (Limit of Detection): 0.1 ppm (relative to API).

  • LOQ (Limit of Quantification): 0.3 ppm.

  • Accuracy (Spike Recovery): 85% – 115% at LOQ level.

  • Specificity: No interference from Olaparib API peak (which elutes later and ionizes in Positive mode).

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the correct method and the critical degradation pathway that must be managed.

AnalyticalWorkflow Start Sample: this compound Decision What is the Analytical Goal? Start->Decision BranchA Process Purity (Synthesis) Decision->BranchA BranchB Trace Impurity in API (Safety) Decision->BranchB MethodA Method A: HPLC-UV (High Conc, Low Cost) BranchA->MethodA MethodB Method B: LC-MS/MS (Trace Level, High Sensitivity) BranchB->MethodB Risk CRITICAL RISK: Solvolysis in Diluent MethodA->Risk MethodB->Risk Degradation Degradation Product: 4-(Hydroxymethyl)-3-fluorobenzoic acid Risk->Degradation If MeOH/Water used Solution SOLUTION: Use 100% ACN Diluent Analyze within 4 hours Risk->Solution Validated Protocol

Caption: Analytical decision tree highlighting the critical stability risk (solvolysis) inherent to benzyl bromide derivatives.

Expert Commentary & Troubleshooting

The "Ghost Peak" Phenomenon

During validation, analysts often observe a "ghost peak" eluting earlier than the main peak.

  • Cause: This is almost invariably 4-(hydroxymethyl)-3-fluorobenzoic acid , formed by the reaction of the bromomethyl group with water in the mobile phase or diluent.

  • Fix:

    • Ensure the autosampler is cooled to 4°C.

    • Use a "sandwich injection" mode if available (air gap).

    • Strictly avoid methanol in sample preparation.

Column Selection Logic

While C18 is standard, a PFP (Pentafluorophenyl) column can offer superior selectivity if the impurity profile includes other fluorinated isomers. The fluorine-fluorine interaction provides an orthogonal separation mechanism to hydrophobicity.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Link

  • Subbaiah, N., et al. (2017).[4] Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity in Imatinib Mesylate Drug Substance. Semantic Scholar. Link(Note: Serves as the proxy validated method for the fluorinated analog).

  • European Medicines Agency. (2014). Assessment Report: Lynparza (Olaparib).[5][6] EMA/646736/2014. Link

  • Sielc Technologies. (2018).[7] Separation of 4-Bromobenzoic acid on Newcrom R1 HPLC column.Link

  • ResearchGate. (2025). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid.Link

Sources

A Senior Application Scientist's Guide to Isomeric Purity Assessment of 4-(Bromomethyl)-3-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the isomeric purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a final drug product's safety and efficacy.[1][2] Unwanted isomers can exhibit different pharmacological or toxicological profiles, making their detection and quantification a regulatory and scientific necessity.[2][3] This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of 4-(Bromomethyl)-3-fluorobenzoic acid, a key building block in the synthesis of various pharmaceutical compounds.

The primary challenge in analyzing this compound lies in the potential for the formation of positional isomers during its synthesis. These isomers differ in the substitution pattern on the benzene ring and can be difficult to separate and quantify. This guide will explore robust analytical techniques to ensure the isomeric integrity of this crucial reagent.

The Importance of Isomeric Purity in Drug Development

Active Pharmaceutical Ingredients (APIs) and their intermediates must be well-characterized, with a comprehensive impurity profile.[2] Regulatory bodies like the FDA and international guidelines such as those from the International Council for Harmonisation (ICH) mandate the identification and control of impurities.[3][4][5] Isomeric impurities are of particular concern as they can have significantly different biological activities. Even minor variations in the isomeric composition of a starting material can lead to downstream products with altered efficacy or unforeseen toxicity.[1]

Potential Isomeric Impurities of this compound

The synthesis of this compound, often involving bromination of a substituted toluene derivative, can potentially yield several positional isomers. The most probable isomeric impurities would involve different arrangements of the bromomethyl, fluoro, and carboxylic acid groups on the aromatic ring. Understanding the synthetic route is key to predicting the likely isomeric impurities to target for analysis. For instance, a radical substitution on 4-methyl-3-fluorobenzoic acid could potentially lead to bromination at other positions if reaction conditions are not stringently controlled.[6]

Comparative Analysis of Isomeric Purity Assessment Methods

A multi-pronged analytical approach is often the most effective strategy for the comprehensive assessment of isomeric purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy each offer unique advantages in the separation and identification of isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of benzoic acid derivatives.[7] The separation of positional isomers, which often have very similar physical properties, can be challenging but is achievable with careful method development.[8]

Experimental Protocol: Reversed-Phase HPLC for Isomeric Purity

This protocol is designed to provide a robust separation of this compound from its potential positional isomers.

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Column: A C18 column is a good starting point. For challenging separations of fluorinated compounds, specialized phases like pentafluorophenyl (PFP) columns can offer alternative selectivity.[9]

  • Mobile Phase: A gradient elution is typically necessary to resolve closely eluting isomers. A common mobile phase composition would be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., methanol or acetonitrile). A gradient from a lower to a higher concentration of the organic modifier is generally effective.[10]

  • Detection: UV detection at a wavelength where the analyte and its potential impurities have significant absorbance (e.g., 240 nm) is standard.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable solvent, such as methanol or a mixture of the mobile phase components, to a known concentration.

Data Interpretation and System Suitability:

The method's suitability should be confirmed by evaluating parameters like resolution between the main peak and any impurity peaks, peak symmetry, and reproducibility of retention times. For quantitative analysis, a calibration curve should be generated using a reference standard of this compound.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_Analysis Sample Analysis Dev1 Select Column & Mobile Phase Dev2 Optimize Gradient & Flow Rate Dev1->Dev2 Dev3 Establish Detection Wavelength Dev2->Dev3 Val1 Specificity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Ana1 Prepare Sample & Standards Val4->Ana1 Validated Method Ana2 Run System Suitability Ana1->Ana2 Ana3 Analyze Samples Ana2->Ana3 Ana4 Quantify Impurities Ana3->Ana4

Caption: Workflow for HPLC method development, validation, and sample analysis.

Table 1: Comparison of HPLC Columns for Isomer Separation

Column TypePrinciple of SeparationAdvantages for Isomer Separation
C18 (ODS) Hydrophobic interactionsGeneral purpose, widely available, good for moderately polar compounds.
Pentafluorophenyl (PFP) Multiple interaction modes (hydrophobic, π-π, dipole-dipole)Enhanced selectivity for positional and halogenated isomers.[9]
Mixed-Mode Combines reversed-phase and ion-exchangeCan provide unique selectivity for compounds with ionizable groups like carboxylic acids.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11][12] For carboxylic acids like this compound, derivatization is often necessary to increase their volatility and improve chromatographic performance.[13][14]

Experimental Protocol: GC-MS with Derivatization

  • Derivatization: Esterification of the carboxylic acid group is a common derivatization strategy. For example, reacting the sample with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) will convert the carboxylic acid to its more volatile trimethylsilyl ester.[13]

  • Instrumentation: A GC system coupled to a mass spectrometer is required.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is generally suitable.

  • GC Conditions: A temperature program is used to separate the components. The initial oven temperature is held for a short period, then ramped up to a final temperature to elute all components.

  • MS Detection: The mass spectrometer can be operated in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities.

Data Interpretation:

The mass spectra of the parent compound and its isomers will likely be very similar. However, slight differences in fragmentation patterns, combined with chromatographic separation, can aid in identification. The high sensitivity of MS allows for the detection of trace-level impurities.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Data Data Processing Prep1 Weigh Sample Prep2 Derivatization (e.g., Silylation) Prep1->Prep2 Ana1 Inject Derivatized Sample Prep2->Ana1 Ana2 Chromatographic Separation Ana1->Ana2 Ana3 Mass Spectrometric Detection Ana2->Ana3 Data1 Peak Integration Ana3->Data1 Data2 Library Search/Spectral Interpretation Data1->Data2 Data3 Quantification Data2->Data3

Caption: Workflow for GC-MS analysis including derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[15] While not a separative technique itself, high-resolution NMR can distinguish between isomers based on the chemical shifts and coupling patterns of the protons and carbons in the molecule.

¹H and ¹⁹F NMR for Isomer Differentiation:

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will show distinct patterns for different positional isomers. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the positions of the substituents.[15]

  • ¹⁹F NMR: The chemical shift of the fluorine atom is also highly dependent on its position on the aromatic ring and the nature of the adjacent substituents. This can be a very sensitive probe for isomeric purity.

Experimental Considerations:

A high-field NMR spectrometer is recommended for better spectral dispersion. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For quantitative analysis (qNMR), a certified internal standard is added to the sample.

Table 2: Comparison of Analytical Techniques for Isomeric Purity Assessment

TechniquePrincipleAdvantagesDisadvantages
HPLC Differential partitioning between mobile and stationary phasesExcellent for quantification, robust, widely applicable.[7]May require extensive method development for closely related isomers.
GC-MS Separation based on volatility, detection by massHigh sensitivity and specificity, provides structural information.[16]Requires derivatization for non-volatile compounds, not suitable for thermally labile molecules.[13]
NMR Nuclear spin transitions in a magnetic fieldProvides definitive structural information, can be quantitative (qNMR).[15]Lower sensitivity compared to chromatographic methods, may not resolve trace impurities.

Conclusion: A Holistic Approach to Ensuring Purity

The assessment of isomeric purity for this compound requires a thoughtful and often complementary application of analytical techniques. HPLC is the workhorse for routine quality control and quantification due to its robustness and precision. GC-MS offers superior sensitivity for trace impurity detection, provided that a suitable derivatization method is employed. NMR spectroscopy provides unequivocal structural confirmation of the desired isomer and can be a powerful tool for identifying and characterizing unknown impurities.

For drug development professionals, a comprehensive understanding of these techniques and their appropriate application is paramount. The choice of methodology will depend on the specific requirements of the analysis, from routine purity checks to in-depth characterization of reference standards. By employing these self-validating analytical systems, researchers can ensure the quality and consistency of their starting materials, ultimately contributing to the development of safer and more effective medicines.

References

  • Chromatography Today. (n.d.). 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Amino-3-bromobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • W.R. Grace. (2024). Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. Retrieved from [Link]

  • Chromatography Online. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification Of Benzoic Acid By Gc And Mass Spectrometry. Retrieved from [Link]

  • Pharmaguideline. (2024). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (n.d.). Recent advance study of profiling and control of impurities in API. Retrieved from [Link]

  • Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Chegg. (2019). Solved H NMR for 4-Fluorobenzoic acid. Please interpret and. Retrieved from [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (2023). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

  • Springer. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]

  • Google Patents. (n.d.). DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
  • ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Digital Commons @ University of Rhode Island. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved from [Link]

  • TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 4-(Bromomethyl)-3-fluorobenzoic Acid

[1][2][3][4][5]

Executive Summary: Hazard Characterization

4-(Bromomethyl)-3-fluorobenzoic acid represents a dual-hazard profile common to functionalized benzyl halides.[1][2] While the benzoic acid moiety presents standard acidic properties, the bromomethyl group acts as a potent alkylating agent. This makes the compound a lachrymator (tear-inducing) and a potential corrosive to mucous membranes and skin.

Unlike standard organic acids, this compound cannot simply be neutralized with base and sewered. The alkylating capability requires that all waste streams be segregated for high-temperature incineration with scrubbing capabilities to capture hydrogen bromide and hydrogen fluoride byproducts.

Physical & Chemical Properties Table
PropertyDataOperational Implication
State Solid (Powder/Crystalline)Dust control is critical; use weighing boats, not spatulas on open benches.[1][2]
Reactivity Alkylating AgentReacts violently with strong bases, amines, and oxidizers.[1][2]
Hazards Corrosive / LachrymatorDo not dispose of in general trash.[1][2] Fume hood use is mandatory.
Solubility Soluble in organic solventsSegregate into "Halogenated Organic" waste streams.[1][2]

Part 1: Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves provide insufficient protection against benzylic halides for prolonged periods due to rapid permeation.

  • Respiratory: Work exclusively within a certified chemical fume hood.

  • Hand Protection:

    • Primary:Silver Shield/4H® (Laminate) gloves are the gold standard for alkylating agents.

    • Secondary (Dexterity): If laminate gloves are unavailable for small manipulations, double-glove with thick Nitrile (minimum 5 mil outer, 4 mil inner) and change immediately upon splash contact.[1][2]

  • Eye/Face: Chemical splash goggles (ANSI Z87.1). Face shield recommended if handling >5g.

Part 2: Disposal Protocols

Workflow A: Bulk Solid Waste

Do not dissolve solid waste solely for the purpose of disposal. This increases waste volume and handling risk.

  • Containment: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4 mil thickness).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound"[1][2]

    • Hazards: "Corrosive," "Toxic."

  • Storage: Store in a Satellite Accumulation Area (SAA) until pickup.

Workflow B: Liquid Waste (Reaction Mixtures)

This compound contains both Fluorine and Bromine . It must be treated as Halogenated Solvent Waste .

  • Segregation: Pour solution into the designated "Halogenated Organic Waste" carboy.

    • Critical: Ensure the waste carboy is compatible (HDPE or Glass). Avoid metal containers due to potential acid generation (HBr/HF) over time.

  • pH Check: If the solution is highly acidic (pH < 2), it may need to be collected in a separate "Corrosive/Acidic Organic" stream depending on your facility's specific vendor requirements.

Workflow C: Decontamination & Quenching (Glassware/Spills)

Expert Insight: Traces of benzyl bromides on glassware can off-gas lachrymatory vapors, contaminating the lab air. Quenching chemically deactivates the alkylating group.[2]

The Quenching Solution (Nucleophilic Deactivation): Use a solution of 10% Sodium Thiosulfate and 1% Sodium Hydroxide in water.

  • Mechanism:[3][4][5] The thiosulfate anion (

    
    ) acts as a soft nucleophile, displacing the bromide ion and forming a non-volatile, water-soluble Bunte salt.[1][2]
    

Protocol:

  • Soak contaminated glassware in the Quenching Solution for 24 hours.

  • Rinse glassware with water.

  • Collect the rinsate as Aqueous Hazardous Waste (due to the presence of fluorinated organic byproducts).

Part 3: Decision Logic & Workflow Visualization

DisposalWorkflowStartWaste Generation: This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid WasteStateCheck->SolidPure CompoundLiquidLiquid/SolutionStateCheck->LiquidReaction MixTraceTrace Residue / GlasswareStateCheck->TraceDirty GlasswareBagTagDouble Bag & Label:'Toxic Solid'Solid->BagTagPickupEHS / Vendor Pickup(Incineration)BagTag->PickupHaloCheckSegregate Stream:Halogenated OrganicLiquid->HaloCheckHaloCheck->PickupQuenchQuench:10% Na2S2O3 + 1% NaOH(24 Hours)Trace->QuenchRinsateCollect Rinsate:Aqueous Haz WasteQuench->RinsateRinsate->Pickup

Figure 1: Decision matrix for segregating waste streams based on physical state and concentration.[1][2]

Part 4: Regulatory & Compliance (US Focus)

Regulatory BodyCode/ClassificationRequirement
EPA (RCRA) D002 (Corrosive)Applicable if waste solution pH

2.[1][2]
EPA (RCRA) Halogenated Organics Must be incinerated; do not dilute to sewer.[1][2]
DOT Class 8 (Corrosive)Shipping manifests must reflect corrosive nature.[1][2]
OSHA Lachrymator Labeling must warn of respiratory/eye irritation.[1][2]

Emergency Spill Procedures:

  • Evacuate: If a significant amount (>10g) of powder becomes airborne outside a hood, evacuate the lab immediately due to lachrymatory effects.

  • Absorb: Cover liquid spills with a spill pillow or vermiculite.

  • Deactivate: Treat the spill area with the Sodium Thiosulfate quenching solution described in Workflow C.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: 4-(Bromomethyl)benzoic acid.[3][6] Retrieved from [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. "Disposal of Halogenated Organic Compounds." Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.